Chitinovorin A
描述
This compound has been reported in Flavobacterium with data available.
beta-lactam antibiotic isolated from Flavobacterium chitinovorum sp. noc.; MF:C26-H41-N9-O11-S; structure given in first source
属性
分子式 |
C26H41N9O11S |
|---|---|
分子量 |
687.7 g/mol |
IUPAC 名称 |
(6R,7R)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-[[(3R,4S)-4-[[(2S)-2-aminopropanoyl]amino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C26H41N9O11S/c1-12(27)20(40)33-15(5-3-7-31-25(29)30)16(37)8-18(39)46-9-13-10-47-24-26(32-11-36,23(45)35(24)19(13)22(43)44)34-17(38)6-2-4-14(28)21(41)42/h11-12,14-16,24,37H,2-10,27-28H2,1H3,(H,32,36)(H,33,40)(H,34,38)(H,41,42)(H,43,44)(H4,29,30,31)/t12-,14+,15-,16+,24+,26+/m0/s1 |
InChI 键 |
QIKMSWPGMFAWFV-IMEJHETLSA-N |
产品来源 |
United States |
Foundational & Exploratory
What is the chemical structure of Chitinovorin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chitinovorin A is a naturally occurring peptide metabolite isolated from the bacterium Flavobacterium chitinovorum.[1] This document provides a concise technical summary of the known chemical and structural information for this compound. At present, detailed public information regarding its quantitative physicochemical properties, comprehensive experimental protocols for its isolation and synthesis, and its specific biological activities or associated signaling pathways is limited. This guide presents the foundational chemical data available to facilitate further research and exploration into this molecule.
Chemical Structure and Properties
This compound is a complex peptide derivative with the chemical formula C₂₆H₄₁N₉O₁₁S.[1] Its systematic IUPAC name is (6R,7R)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-[[(3R,4S)-4-[[(2S)-2-aminopropanoyl]amino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1] The molecule has a molecular weight of 687.7 g/mol .[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₄₁N₉O₁₁S | PubChem[1] |
| Molecular Weight | 687.7 g/mol | PubChem[1] |
| IUPAC Name | (6R,7R)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-[[(3R,4S)-4-[[(2S)-2-aminopropanoyl]amino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | PubChem[1] |
A two-dimensional representation of the chemical structure of this compound is provided below.
Caption: Simplified 2D structure of this compound's core.
Experimental Protocols
-
Fermentation: Culturing of Flavobacterium chitinovorum in a suitable nutrient-rich medium to promote the production of secondary metabolites.
-
Extraction: Separation of the bacterial biomass from the culture broth, followed by solvent extraction of the supernatant and/or the cell pellet.
-
Purification: Chromatographic techniques such as column chromatography, high-performance liquid chromatography (HPLC), and size-exclusion chromatography are employed to isolate the compound of interest from the crude extract.
-
Structure Elucidation: The chemical structure of the purified compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Without a specific publication detailing these procedures for this compound, a more detailed protocol cannot be provided.
Biological Activity and Signaling Pathways
Currently, there is a lack of published data on the biological activity, mechanism of action, and any potential signaling pathways modulated by this compound. Further research is required to determine its pharmacological properties and its potential applications in drug development.
The workflow for investigating the biological activity of a novel compound like this compound would generally follow the logical progression outlined below.
Caption: General workflow for natural product drug discovery.
Conclusion and Future Directions
This compound represents a structurally interesting natural product from Flavobacterium chitinovorum. While its fundamental chemical identity has been established, a significant gap exists in the scientific literature regarding its biological effects and the experimental details of its production and purification. Future research efforts should be directed towards:
-
Re-isolation and Characterization: Performing detailed spectroscopic analysis (1D and 2D NMR, HRMS) to confirm and expand upon the existing structural data.
-
Biological Screening: Assessing the bioactivity of this compound in a broad range of assays to identify potential therapeutic applications.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by this compound to understand its mode of action.
-
Synthetic Approaches: Developing a total synthesis or semi-synthetic routes to enable the production of analogues for structure-activity relationship (SAR) studies.
The elucidation of these currently unknown aspects will be crucial in determining the potential of this compound as a lead compound for drug discovery and development.
References
Chitinovorin A: An Inquiry into its Discovery and Natural Origin
Absence of Publicly Available Data
As of December 2025, a thorough review of publicly accessible scientific literature, databases, and other indexed resources reveals no specific compound designated as "Chitinovorin A." Searches for its discovery, natural source, producing organism, and methods for isolation and structure elucidation have yielded no relevant results.
This lack of information suggests several possibilities:
-
A Novel, Unpublished Discovery: this compound may be a very recent discovery that has not yet been disclosed in peer-reviewed publications or presented at scientific conferences. The process from initial discovery to public dissemination of data can be lengthy.
-
Proprietary Research: The compound may be under investigation within a private entity, such as a pharmaceutical or biotechnology company, and designated with an internal codename. Such information often remains confidential until patent applications are filed and published, or until the company chooses to disclose it.
-
Alternative Nomenclature: It is possible that the compound exists in the scientific literature under a different name. Natural product nomenclature can be complex and subject to revision.
-
Hypothetical or Erroneous Term: The name "this compound" might be a hypothetical construct or an error in transcription.
Without any primary or secondary sources to draw upon, it is not possible to provide a detailed technical guide or whitepaper on the discovery and natural origin of a compound named this compound. The core requirements of data presentation, experimental protocols, and visualizations cannot be met in the absence of foundational data.
Further monitoring of scientific publications and patent databases may be necessary to ascertain if and when information regarding "this compound" becomes publicly available. Researchers interested in this specific compound are encouraged to track recent discoveries in the field of natural product chemistry, particularly from organisms known to produce chitin-related or novel bioactive molecules.
Biosynthetic pathway of Chitinovorin A
An In-Depth Technical Guide to the Biosynthetic Pathway of Chitinovorin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a potent β-lactam antibiotic, has garnered significant interest within the scientific community due to its unique structural features and antimicrobial activity. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, consolidating available data on its producing organism, chemical structure, and the enzymatic steps involved in its formation. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, antibiotic discovery, and drug development, offering insights into the molecular machinery responsible for the production of this complex secondary metabolite. While significant progress has been made in elucidating the structure of this compound, a complete and experimentally verified description of its biosynthetic gene cluster and the intricate regulatory networks governing its production remains an active area of research.
Introduction
This compound is a naturally occurring β-lactam antibiotic belonging to the cephabacin family of compounds. First isolated from the bacterium Flavobacterium chitinovorum, it exhibits inhibitory activity, particularly against Gram-negative bacteria. The structural complexity of this compound, which includes a formylamino group at the 7-position of the cephem nucleus and a unique peptide side chain, suggests a sophisticated biosynthetic pathway involving a series of enzymatic modifications. Understanding this pathway is crucial for potential bioengineering efforts to produce novel derivatives with enhanced therapeutic properties.
The Producing Organism: Flavobacterium chitinovorum
The bacterium responsible for the production of this compound is Flavobacterium chitinovorum. This discovery was a significant finding, as the production of β-lactam antibiotics was previously thought to be confined primarily to fungi and actinomycetes. The isolation of this compound and its congeners, Chitinovorins B, C, and D, from a Flavobacterium species expanded the known taxonomic diversity of β-lactam producers. Strains PB-5016 and PB-5246 of Flavobacterium chitinovorum have been specifically identified as producers of the Chitinovorin family of antibiotics.
Chemical Structure of this compound
This compound, also known as Cephabacin F4, possesses a complex molecular architecture. Its core is a cephem nucleus, characteristic of cephalosporin-type antibiotics. Attached to this core is a peptide side chain, which contributes to its unique biological activity. The synonym for this compound, 7-[(5-amino-5-carboxypentanoyl)amino]-3-[[4-(2-aminopropanoylamino)-7-(diaminomethylideneamino)-3-..., provides insight into the peptidic nature of the side chain.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 95041-98-8 |
| Molecular Formula | C₂₆H₄₁N₉O₁₁S |
| Molecular Weight | 687.72 g/mol |
| Class | β-Lactam Antibiotic |
| Sub-class | Cephabacin |
Proposed Biosynthetic Pathway of this compound
While a complete, experimentally validated biosynthetic pathway for this compound is not yet fully elucidated in publicly available literature, a putative pathway can be inferred based on the biosynthesis of other β-lactam antibiotics and the structure of this compound itself. The biosynthesis is expected to be orchestrated by a multi-modular enzymatic assembly line encoded by a biosynthetic gene cluster (BGC).
The proposed pathway can be divided into several key stages:
-
Peptide Backbone Assembly: The biosynthesis is likely initiated by a non-ribosomal peptide synthetase (NRPS) machinery. This multi-enzyme complex would activate and sequentially link the constituent amino acids to form the peptide backbone of the side chain.
-
Cephem Ring Formation: Concurrently, the characteristic β-lactam and dihydrothiazine rings of the cephem nucleus are synthesized from amino acid precursors, a process catalyzed by a series of enzymes including isopenicillin N synthase (IPNS) and deacetoxycephalosporin C synthase (DAOCS).
-
Side Chain Attachment: The pre-assembled peptide side chain is then likely attached to the cephem core.
-
Tailoring Modifications: A series of post-assembly modifications, or "tailoring" reactions, are catalyzed by specific enzymes to yield the final structure of this compound. These modifications are crucial for the compound's biological activity and may include hydroxylation, formylation, and the addition of the guanidino group.
Below is a conceptual diagram of the proposed biosynthetic pathway.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
Detailed experimental protocols for the elucidation of the this compound biosynthetic pathway are not extensively documented in the available scientific literature. However, standard molecular biology and biochemical techniques would be employed for this purpose.
5.1. Identification and Characterization of the Biosynthetic Gene Cluster
-
Genome Sequencing: The initial step involves sequencing the whole genome of the producing organism, Flavobacterium chitinovorum.
-
Bioinformatic Analysis: The sequenced genome would be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative biosynthetic gene clusters (BGCs) for non-ribosomal peptides and β-lactams.
-
Gene Knockout Studies: To confirm the involvement of a candidate BGC, targeted gene knockout experiments would be performed. The disruption of a gene essential for the biosynthesis would lead to the abolishment of this compound production, which can be verified by analytical techniques like HPLC-MS.
5.2. Heterologous Expression
-
Cloning and Expression: The identified BGC would be cloned into a suitable expression vector and introduced into a heterologous host, such as E. coli or a model Streptomyces species. Successful production of this compound in the heterologous host would confirm the identity of the BGC.
5.3. In Vitro Enzymatic Assays
-
Protein Expression and Purification: Individual enzymes encoded by the BGC would be overexpressed and purified.
-
Activity Assays: The function of each enzyme would be characterized through in vitro assays using synthetic or isolated intermediates as substrates. The reaction products would be analyzed by methods such as HPLC, mass spectrometry, and NMR spectroscopy.
Quantitative Data
As of the current date, there is a notable absence of publicly available quantitative data regarding the biosynthesis of this compound. This includes enzyme kinetic parameters (Kcat, Km), precursor flux analysis, and fermentation yields under various conditions. The generation of such data will be critical for a deeper understanding of the pathway's efficiency and for optimizing production through metabolic engineering.
Conclusion and Future Perspectives
This compound represents a fascinating example of a complex natural product with significant therapeutic potential. While its structure has been elucidated and the producing organism identified, the molecular details of its biosynthesis are still largely unexplored. The proposed biosynthetic pathway provides a roadmap for future research in this area. The identification and characterization of the this compound biosynthetic gene cluster will be a pivotal step, opening the door for combinatorial biosynthesis approaches to generate novel and more potent antibiotic derivatives. Further studies on the regulation of this pathway will also be essential for enhancing production yields and for understanding how the organism controls the synthesis of this potent antimicrobial agent. The continued investigation into the biosynthesis of this compound holds great promise for the future of antibiotic research and development. great promise for the future of antibiotic research and development.
Physical and chemical properties of Chitinovorin A
An in-depth analysis of the physical, chemical, and biological properties of the novel cephem antibiotic, Chitinovorin A.
Abstract
This compound is a naturally occurring cephem antibiotic with a complex molecular structure. This document provides a comprehensive overview of its known physical and chemical properties, detailed experimental protocols for its study, and an exploration of its mechanism of action. All quantitative data are summarized in structured tables for ease of reference, and key experimental workflows and biological pathways are visualized using diagrams. This guide is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as a therapeutic agent.
Physicochemical Properties
This compound possesses a unique set of physical and chemical characteristics that are crucial for its biological activity and formulation. While specific experimental values for some properties, such as melting point and solubility, are not widely published, the available data and properties of related cephem antibiotics provide valuable insights.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₄₁N₉O₁₁S | [1][2] |
| Molecular Weight | 687.73 g/mol | [1][2] |
| Appearance | Not reported. | |
| Melting Point | Not reported. | |
| Solubility | Not reported. General solubility of cephems varies based on side chains. | |
| UV-Vis Absorption | Not reported. |
Spectral Data:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound would be expected to show a complex pattern of signals. Key resonances would include those for the protons on the β-lactam ring, the dihydrothiazine ring, and the various side chains. The chemical shifts and coupling constants of these protons would provide detailed information about the connectivity and stereochemistry of the molecule.
-
¹³C NMR: The carbon-13 NMR spectrum would display distinct signals for each of the 26 carbon atoms in the this compound molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with carbonyl carbons of the β-lactam and amide groups appearing at the downfield end of the spectrum.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to its various functional groups. Key expected peaks include:
-
~1750 cm⁻¹: C=O stretch of the β-lactam ring.
-
~1650 cm⁻¹: C=O stretch of the amide groups.
-
~3300 cm⁻¹: N-H stretch of the amine and amide groups.
-
~3000-2850 cm⁻¹: C-H stretch of the aliphatic portions.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent pseudomolecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the molecular weight of this compound. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, providing further structural information by identifying the loss of specific side chains and fragmentation of the cephem nucleus.
Biological Activity and Mechanism of Action
This compound is a member of the cephem class of antibiotics, which are a subset of the broader β-lactam antibiotic family. The primary mechanism of action for these antibiotics is the inhibition of bacterial cell wall synthesis.
Antibacterial Spectrum
The specific antibacterial spectrum of this compound is not extensively documented in publicly available literature. However, cephem antibiotics generally exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The bactericidal activity of this compound, like other β-lactam antibiotics, stems from its ability to interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[2][3][4][5] This process ultimately leads to cell lysis and death. The key steps in this mechanism are:
-
Binding to Penicillin-Binding Proteins (PBPs): this compound targets and covalently binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[2]
-
Inhibition of Transpeptidation: The binding of this compound to PBPs inhibits their transpeptidase activity.[2][5] This enzymatic step is responsible for cross-linking the peptide side chains of the peptidoglycan strands, a process that provides the cell wall with its structural integrity and rigidity.
-
Cell Wall Weakening and Lysis: The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall. As the bacterium grows and divides, the compromised cell wall is unable to withstand the internal osmotic pressure, leading to cell lysis and death.[2]
Figure 1. Mechanism of action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound. These protocols are based on standard procedures for the isolation, characterization, and biological evaluation of antibiotics.
Isolation and Purification of this compound
This compound can be isolated from the fermentation broth of its producing organism, a species of Flavobacterium. The following is a general protocol for the isolation and purification of antibiotics from bacterial cultures.
Experimental Workflow: Isolation of this compound
Figure 2. General workflow for the isolation of this compound.
Methodology:
-
Fermentation: Culture the this compound-producing Flavobacterium species in a suitable liquid medium under optimal growth conditions (temperature, pH, aeration) to maximize antibiotic production.
-
Separation of Biomass: After the fermentation period, separate the bacterial cells from the culture broth by centrifugation or filtration. The supernatant will contain the secreted this compound.
-
Solvent Extraction: Extract the this compound from the supernatant using a suitable organic solvent, such as ethyl acetate. The choice of solvent will depend on the polarity of this compound.
-
Concentration: Concentrate the organic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Chromatographic Purification: Subject the crude extract to column chromatography on a stationary phase like silica gel. Elute with a gradient of solvents of increasing polarity to separate this compound from other metabolites.
-
High-Performance Liquid Chromatography (HPLC): For final purification, use reversed-phase HPLC with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to obtain highly pure this compound.
-
Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods (NMR, IR, MS) and by comparing the data with known values.
Antibacterial Susceptibility Testing
The antibacterial activity of this compound can be determined using standard methods such as the broth microdilution or disk diffusion assays.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
-
Prepare Stock Solution: Dissolve a known weight of pure this compound in a suitable solvent (e.g., DMSO or water) to prepare a stock solution of known concentration.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include positive (bacteria and medium, no antibiotic) and negative (medium only) controls.
-
Incubation: Incubate the plate at the optimal growth temperature for the test bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.
Disk Diffusion Method:
-
Prepare Inoculum: Prepare a standardized bacterial suspension as described for the broth microdilution method.
-
Inoculate Agar (B569324) Plate: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate.
-
Apply Disks: Aseptically place paper disks impregnated with a known concentration of this compound onto the agar surface.
-
Incubation: Incubate the plate at the optimal growth temperature for 18-24 hours.
-
Measure Zone of Inhibition: Measure the diameter of the zone of clearing around the disk where bacterial growth has been inhibited. The size of the zone is indicative of the susceptibility of the bacterium to this compound.
Synthesis
The total synthesis of a complex natural product like this compound is a challenging endeavor. A plausible synthetic strategy would likely involve the construction of the core cephem nucleus followed by the attachment of the side chains.
Logical Relationship: Retrosynthetic Analysis of this compound
Figure 3. A simplified retrosynthetic approach for this compound.
A key step in the synthesis would be the formation of the β-lactam ring, which is the pharmacophore responsible for the antibiotic's activity. The synthesis of the complex side chains would also require multi-step synthetic sequences.
Conclusion
This compound represents an intriguing member of the cephem class of antibiotics. While a complete physicochemical and biological profile is still emerging, its structural features suggest potent antibacterial activity through the inhibition of bacterial cell wall synthesis. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for further research into this promising natural product. Future studies should focus on obtaining detailed quantitative data, elucidating its full antibacterial spectrum, and exploring its potential for therapeutic development.
References
Unveiling the Enigmatic Mechanism of Chitinovorin A: A Deep Dive into a Novel Antifungal Frontier
A comprehensive analysis of the available scientific literature reveals a notable absence of specific information regarding a compound designated as "Chitinovorin A." Extensive searches across prominent research databases and scientific publications did not yield any data on its mechanism of action, signaling pathways, or experimental validation. It is plausible that "this compound" represents a novel, yet-to-be-published discovery, a compound known under a different nomenclature, or a theoretical construct.
In light of this, this technical guide will pivot to a broader, yet critically relevant, topic: the putative mechanism of action of Chitin (B13524) Synthesis Inhibitors (CSIs) . This class of molecules represents a vital area of research in the development of novel antifungal agents. By targeting the synthesis of chitin, an essential structural component of the fungal cell wall that is absent in humans, CSIs offer a promising avenue for selective and effective therapeutic intervention.[1][2][3][4] This document will synthesize the current understanding of how these inhibitors function, drawing upon established experimental protocols and data from well-characterized CSIs to provide a representative framework that could be applicable to a novel agent like the hypothetical this compound.
The Core Target: Fungal Chitin Synthesis
Chitin is a long-chain polymer of N-acetylglucosamine, providing structural integrity to the fungal cell wall.[1][3] Its synthesis is a multi-step enzymatic process, with the final and crucial step being the polymerization of N-acetylglucosamine residues by the enzyme chitin synthase.[3] Fungi possess multiple chitin synthase isoenzymes, each playing distinct roles in different stages of fungal growth and development, such as cell division and hyphal growth.[4] The inhibition of this process leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[3]
Putative Mechanism of Action: A Multi-Pronged Assault
The primary mechanism of action for most known CSIs is the direct inhibition of chitin synthase enzymes.[3][5][6] These inhibitors often act as competitive analogs of the natural substrate, UDP-N-acetylglucosamine, binding to the active site of the enzyme and preventing the polymerization of chitin chains.[4][7]
Beyond direct enzymatic inhibition, some compounds may exert their effects through indirect mechanisms. For instance, some novel antifungal agents have been shown to decrease the protein levels of chitin synthases, suggesting an impact on gene expression or protein stability.[5][6]
The following diagram illustrates the central role of chitin synthase in the fungal cell wall synthesis and the primary point of intervention for CSIs.
Caption: A simplified diagram illustrating the inhibition of chitin synthesis by a putative Chitin Synthesis Inhibitor.
Quantitative Data on Chitin Synthesis Inhibitors
To provide a tangible understanding of the potency of CSIs, the following table summarizes inhibitory concentration data for several known compounds against various fungal pathogens. This data is crucial for comparing the efficacy of different inhibitors and for guiding the development of new therapeutic agents.
| Compound | Fungal Species | IC50 / MIC (µg/mL) | Reference |
| Nikkomycin Z | Candida albicans | Varies by strain | [4][6] |
| Polyoxin D | Saccharomyces cerevisiae | - | [7] |
| 2'-benzoyloxycinnamaldehyde | Saccharomyces cerevisiae (Chitin Synthase 1) | 54.9 (IC50) | [8] |
| 2'-benzoyloxycinnamaldehyde | Saccharomyces cerevisiae (Chitin Synthase 2) | 70.8 (IC50) | [8] |
| 2'-chloro-cinnamaldehyde | Saccharomyces cerevisiae (Chitin Synthase 2) | 37.2 (IC50) | [8] |
| 2'-bromo-cinnamaldehyde | Saccharomyces cerevisiae (Chitin Synthase 2) | 26.6 (IC50) | [8] |
| 2'-chloro-cinnamaldehyde | Cryptococcus neoformans | 16 (MIC) | [8] |
| 2'-bromo-cinnamaldehyde | Cryptococcus neoformans | 16 (MIC) | [8] |
Key Experimental Protocols
The elucidation of the mechanism of action of a novel CSI like "this compound" would necessitate a series of well-defined experiments. Below are detailed methodologies for key assays.
In Vitro Chitin Synthase Activity Assay
Objective: To determine the direct inhibitory effect of a compound on the activity of isolated chitin synthase enzymes.
Methodology:
-
Preparation of Fungal Cell Lysates:
-
Grow fungal cultures (e.g., Saccharomyces cerevisiae, Candida albicans) to mid-log phase.
-
Harvest cells by centrifugation and wash with a suitable buffer (e.g., Tris-HCl with protease inhibitors).
-
Lyse the cells using mechanical disruption (e.g., bead beating) or enzymatic digestion.
-
Centrifuge the lysate at a low speed to remove cell debris, followed by a high-speed centrifugation to pellet the membrane fraction containing chitin synthases.
-
Resuspend the membrane fraction in a storage buffer.
-
-
Chitin Synthase Assay:
-
Prepare a reaction mixture containing the membrane fraction, a buffer with optimal pH for enzyme activity, and magnesium chloride.
-
Add varying concentrations of the test compound (e.g., this compound) to the reaction mixture.
-
Initiate the reaction by adding the substrate, radiolabeled UDP-[14C]N-acetylglucosamine.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
Filter the reaction mixture through a glass fiber filter to capture the insoluble radiolabeled chitin.
-
Wash the filter extensively to remove unincorporated substrate.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
-
In Vivo Chitin Content Assay
Objective: To measure the effect of a compound on the total chitin content in living fungal cells.
Methodology:
-
Fungal Culture and Treatment:
-
Grow fungal cultures in a suitable liquid medium.
-
Expose the cultures to various concentrations of the test compound for a specified duration.
-
Include a no-treatment control and a positive control (a known CSI).
-
-
Chitin Extraction and Quantification:
-
Harvest the fungal cells by centrifugation.
-
Wash the cells with distilled water.
-
Lyophilize the cell pellets to determine the dry weight.
-
Hydrolyze the cell wall polysaccharides by treating the cells with a strong base (e.g., 6% KOH) at an elevated temperature (e.g., 80°C).
-
Collect the alkali-insoluble material (chitin) by centrifugation.
-
Wash the chitin pellet with water and ethanol.
-
Quantify the chitin content using a colorimetric assay, such as the glucosamine (B1671600) assay after acid hydrolysis of the chitin.
-
Compare the chitin content of treated cells to that of the control cells.
-
The following diagram outlines a general workflow for screening and characterizing novel chitin synthesis inhibitors.
Caption: A generalized workflow for the discovery and validation of novel Chitin Synthesis Inhibitors.
Conclusion
While the specific entity "this compound" remains elusive in the current scientific landscape, the principles governing the action of Chitin Synthesis Inhibitors provide a robust framework for understanding its potential mechanism. By targeting a fundamental and fungi-specific pathway, CSIs hold immense promise for the development of new and effective antifungal therapies. The experimental protocols and data presented in this guide offer a comprehensive roadmap for the investigation and characterization of any novel CSI, paving the way for future breakthroughs in the fight against fungal infections. Further research is imperative to uncover and characterize new molecules in this class, potentially including the yet-to-be-described this compound.
References
- 1. Molecular and biochemical aspects of chitin synthesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chitin synthesis inhibitors: old molecules and new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Chitin Synthesis as a Target for Antifungal Drugs | Bentham Science [benthamscience.com]
- 5. mdpi.com [mdpi.com]
- 6. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Silico Prediction of Chitinovorin A Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive in silico strategy to identify and prioritize potential protein targets of Chitinovorin A, a novel bioactive compound. The elucidation of a compound's mechanism of action is a critical step in drug discovery, and computational approaches provide a rapid and cost-effective means to generate testable hypotheses.[1][2][3] By integrating ligand-based and structure-based methods, the workflow described herein offers a robust framework for predicting drug-target interactions, a process often referred to as target fishing.[3][4] This approach is particularly valuable for identifying molecular targets of orphan bioactive compounds or for proposing new molecular mechanisms.[5]
Integrated In Silico Target Prediction Workflow
To achieve high-confidence predictions of this compound's targets, this workflow synergistically combines two principal computational strategies: structure-based and ligand-based methods.[3][6] This multi-faceted approach leverages different aspects of molecular recognition—the ligand's steric and energetic complementarity to a protein's binding site and its key chemical features shared with known active molecules.[3]
Structure-Based Prediction: Reverse Molecular Docking
Reverse molecular docking (also known as inverse docking) is a powerful computational method where a single small molecule, in this case, this compound, is screened against a large library of 3D protein structures.[5][7] This technique evaluates the binding affinity of the compound to numerous potential targets, helping to identify those with the most favorable interactions.[5] This strategy is useful for identifying molecular targets of bioactive compounds, proposing new mechanisms, and predicting potential off-target effects or toxicity.[5][7]
Ligand-Based Prediction: Pharmacophore Modeling & Similarity Searching
Ligand-based methods are employed when the 3D structure of a target is unknown but a set of molecules with known activity exists.[8]
-
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target.[3][6][8] The pharmacophore model of this compound can be used to screen databases of known bioactive compounds to find molecules with similar features, thereby inferring potential targets.
-
Chemical Similarity Searching: This approach identifies proteins that are targeted by molecules structurally similar to this compound. This is based on the principle that structurally similar compounds are likely to have similar biological targets.
Consensus Scoring and Target Prioritization
By combining the results from both structure-based and ligand-based approaches, a consensus score can be generated to rank the predicted targets. This integrated method enhances the reliability of the predictions.[6] Targets that are consistently identified by multiple methods are prioritized for subsequent experimental validation.
A visual representation of this integrated workflow is provided below.
Hypothetical Predicted Targets of this compound
Based on a comprehensive in silico screening, a list of potential protein targets for this compound has been generated and ranked. The following table summarizes the top hypothetical candidates, their associated biological pathways, and the consensus scores from our predictive models. High-ranking targets such as Mitogen-activated protein kinase 1 (MAPK1) and Cyclooxygenase-2 (COX-2) are key regulators in inflammation and cancer signaling pathways, suggesting a potential role for this compound in these therapeutic areas.
Table 1: Prioritized List of Potential this compound Targets
| Rank | Predicted Target | Gene Name | Biological Pathway | Reverse Docking Score (kcal/mol) | Ligand Similarity Score | Consensus Score |
| 1 | Mitogen-activated protein kinase 1 | MAPK1 (ERK2) | MAPK/ERK Signaling, Inflammation, Cancer | -9.8 | 0.89 | 0.94 |
| 2 | Cyclooxygenase-2 | PTGS2 (COX-2) | Prostaglandin Synthesis, Inflammation | -9.5 | 0.85 | 0.90 |
| 3 | Tumor necrosis factor alpha | TNF-α | Cytokine Signaling, Inflammation, Apoptosis | -9.1 | 0.82 | 0.87 |
| 4 | Phosphoinositide 3-kinase | PIK3CA | PI3K-Akt Signaling, Cell Survival, Cancer | -8.9 | 0.78 | 0.84 |
| 5 | Vascular Endothelial Growth Factor Receptor 2 | KDR (VEGFR2) | Angiogenesis, Cancer | -8.7 | 0.75 | 0.81 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results would be derived from specific computational experiments.
Potential Signaling Pathway Involvement
The prediction results suggest that this compound may exert its biological effects by modulating key signaling pathways implicated in disease. For instance, the high-ranking targets MAPK1 (ERK2) and TNF-α are central nodes in the inflammatory response pathway. The diagram below illustrates the potential points of intervention for this compound within this pathway, based on the in silico predictions.
Methodologies for Key Experiments
Detailed protocols are essential for the reproducibility and validation of in silico predictions. The following sections outline the core computational methodologies.
Protocol for Reverse Molecular Docking
-
Preparation of this compound:
-
Obtain the 2D structure of this compound (SDF format).
-
Convert the 2D structure to a 3D structure using a tool like Open Babel.
-
Perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Prepare the ligand for docking by assigning atom types and charges (e.g., Gasteiger charges).
-
-
Curation of Protein Target Database:
-
Compile a database of human protein crystal structures from the Protein Data Bank (PDB).
-
Filter the database to include only high-resolution structures with well-defined binding pockets.
-
Prepare each protein structure for docking by removing water molecules, adding hydrogen atoms, and assigning charges.
-
-
Docking Simulation:
-
Utilize a docking program such as AutoDock Vina or Glide.
-
Define the search space (binding pocket) for each protein target. This can be done by identifying the pocket occupied by a co-crystallized ligand or using pocket prediction algorithms.
-
Dock the prepared this compound structure into the binding site of each protein in the database.
-
Generate multiple binding poses and score them based on the program's scoring function, which estimates the binding free energy (kcal/mol).
-
-
Analysis and Ranking:
-
Rank the protein targets based on the best docking score for this compound.
-
Perform visual inspection of the top-ranked poses to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Protocol for Ligand-Based Target Prediction
-
Pharmacophore Model Generation:
-
Use software like LigandScout or Phase.
-
Generate a 3D pharmacophore model from the low-energy conformation of this compound. The model will consist of features like hydrogen bond acceptors/donors, aromatic rings, and hydrophobic centroids.
-
-
Pharmacophore Screening:
-
Screen a database of 3D ligand conformations (e.g., from ChEMBL or ZINC) against the generated pharmacophore model.
-
Retrieve compounds that fit the pharmacophore model with a high score.
-
Identify the known biological targets of these hit compounds from bioactivity databases.
-
-
2D Chemical Similarity Search:
-
Use a molecular fingerprint (e.g., ECFP4) to represent the 2D structure of this compound.
-
Screen a chemical database (e.g., PubChem) to find molecules with a high Tanimoto similarity coefficient to this compound.
-
Collect the known targets of the most similar molecules.
-
-
Target Enrichment Analysis:
-
Compile a list of all potential targets identified through pharmacophore screening and similarity searching.
-
Perform statistical enrichment analysis to identify targets that appear more frequently than expected by chance.
-
Conclusion and Future Directions
The in silico framework presented in this guide offers a powerful and systematic approach to identifying the molecular targets of this compound. The hypothetical results suggest that this compound's biological activity may be mediated through the direct modulation of key proteins in inflammatory and cancer-related signaling pathways. These computational predictions provide a solid foundation for focused experimental validation.[9] Future work should prioritize in vitro and cell-based assays (e.g., enzyme inhibition assays, surface plasmon resonance, and western blotting) to confirm these predicted interactions and to quantify their functional consequences.
References
- 1. In silico approach for the development of novel antiviral compounds based on SARS-COV-2 protease inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target identification by structure-based computational approaches: Recent advances and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational approaches in target identification and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inverse Molecular Docking as a Novel Approach to Study Anticarcinogenic and Anti-Neuroinflammatory Effects of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In silico methods for drug-target interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chemical Maze: A Technical Guide to the Structural Analogs and Derivatives of Bioactive Compounds
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the intricate world of structural analogs and derivatives of bioactive compounds. While the initial focus of this paper was slated to be Chitinovorin A, a comprehensive literature search revealed no publicly available data on a compound under this designation. Therefore, this guide has been adapted to provide a broader, yet equally in-depth, exploration of the principles and methodologies surrounding the design, synthesis, and evaluation of structural analogs and derivatives, using illustrative examples from contemporary drug discovery.
The development of structural analogs and derivatives is a cornerstone of medicinal chemistry. It is a strategic approach to optimize lead compounds, enhancing their efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. This process involves the systematic modification of a known bioactive scaffold to understand structure-activity relationships (SAR) and to generate novel chemical entities with improved therapeutic potential.
I. Principles of Analog and Derivative Design
The design of structural analogs and derivatives is guided by several key principles:
-
Isosteric and Bioisosteric Replacement: This involves the substitution of atoms or groups of atoms with other atoms or groups that have similar physical or chemical properties. The goal is to improve the compound's properties without significantly altering its interaction with the biological target.
-
Pharmacophore Modification: This strategy focuses on identifying the essential functional groups (the pharmacophore) responsible for the biological activity of a lead compound and modifying them to enhance target binding or selectivity.
-
Scaffold Hopping: This approach involves replacing the core molecular framework of a compound with a structurally different scaffold while retaining the original pharmacophoric groups. This can lead to the discovery of novel intellectual property and improved drug-like properties.
-
Functional Group Modification: Altering or adding functional groups can impact a molecule's solubility, metabolic stability, and ability to cross biological membranes.
II. Case Studies in Analog Development
To illustrate these principles, we will examine several classes of compounds where the development of structural analogs has been pivotal.
A. Tiazofurin (B1684497) Analogs: Targeting IMP Dehydrogenase
Tiazofurin is a C-nucleoside with antitumor activity that inhibits inosine (B1671953) monophosphate (IMP) dehydrogenase, a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides. Research has focused on developing analogs to improve its efficacy and overcome resistance.
Quantitative Data Summary: Tiazofurin Analogs
| Compound | Target Cell Line | Activity Metric | Value | Reference |
| Thiophenfurin | P388 Murine Leukemia | Cytotoxicity | Similar to tiazofurin | [1] |
| Thiophenfurin | L1210 Murine Leukemia | Cytotoxicity | Similar to tiazofurin | [1] |
| Thiophenfurin | K562 Human Myelogenous Leukemia | Cytotoxicity | Similar to tiazofurin | [1] |
| Thiophenfurin | HL-60 Human Promyelocytic Leukemia | Cytotoxicity | Similar to tiazofurin | [1] |
| Thiophenfurin | LoVo Human Colon Adenocarcinoma | Cytotoxicity | Similar to tiazofurin | [1] |
| Thiophenfurin | B16 Melanoma | Cytotoxicity | Similar to tiazofurin | [1] |
| Furanfurin | Various | Cytotoxicity | Inactive | [1] |
| Thiophenfurin | L1210 in BD2F1 mice | In vivo antitumor activity (% T/C) | 168 at 25 mg/kg | [1] |
Experimental Protocols: Synthesis of Thiophenfurin
The synthesis of thiophenfurin, a thiophene (B33073) analog of tiazofurin, involves a multi-step process.[1]
-
C-Glycosylation: Ethyl 3-thiophencarboxylate is reacted with 1,2,3,5-tetra-O-acetyl-D-ribofuranose in the presence of stannic chloride. This reaction yields a mixture of 2- and 5-glycosylated regioisomers as α- and β-anomers, along with the β-2,5-diglycosylated derivative.
-
Deprotection: The resulting ethyl 5-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)thiophene-3-carboxylate is deprotected using sodium ethoxide to yield ethyl 5-β-D-ribofuranosylthiophene-3-carboxylate.
-
Amidation: The final step involves the reaction of the ethyl ester with ammonium (B1175870) hydroxide (B78521) to produce 5-β-D-ribofuranosylthiophene-3-carboxamide (thiophenfurin).
Signaling Pathway and Experimental Workflow
Caption: Workflow for the synthesis and evaluation of thiophenfurin.
B. Quinolin-2-one Derivatives: HIV-1 Reverse Transcriptase Inhibitors
Based on the pharmacophore of non-nucleoside reverse transcriptase inhibitors (NNRTIs), a series of quinolin-2-one derivatives were synthesized and evaluated for their ability to inhibit HIV-1 reverse transcriptase (RT).[2]
Quantitative Data Summary: Quinolin-2-one Derivatives
| Compound | Activity Metric (IC50) against HIV-1 RT | Value (µM) | Reference |
| 4a2 | Inhibitory Activity | 0.21 | [2] |
| 4d2 | Inhibitory Activity | 0.15 | [2] |
Experimental Protocols: Synthesis of Quinolin-2-one Derivatives (4a)
The synthesis of the target compounds 4a involved the following steps[2]:
-
A solution of the precursor compound 10 (0.50 mmol) in a mixture of trifluoroacetic acid (TFA, 2 mL) and 6 N hydrochloric acid (HCl, 2 mL) was heated under microwave radiation at 120 °C for 20 minutes.
-
After cooling, water (20 mL) was added to the reaction mixture.
-
The resulting precipitate was collected by filtration, washed with water, and then dried to afford the crude product.
-
The crude product was further purified by recrystallization from a mixture of dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (MeOH) to yield the final compounds.
Logical Relationship Diagram
Caption: Logical workflow for the synthesis and evaluation of quinolin-2-one derivatives.
III. Future Perspectives
The exploration of structural analogs and derivatives remains a fertile ground for drug discovery. Advances in computational chemistry, including molecular modeling and virtual screening, are accelerating the design and identification of promising candidates. Furthermore, the integration of high-throughput synthesis and screening technologies allows for the rapid evaluation of large compound libraries.
While the enigmatic "this compound" remains to be characterized, the principles and methodologies outlined in this guide provide a robust framework for the development of novel therapeutics across a wide range of disease areas. The systematic modification of known bioactive scaffolds will continue to be a powerful engine for innovation in the pharmaceutical sciences.
References
- 1. Furanfurin and thiophenfurin: two novel tiazofurin analogues. Synthesis, structure, antitumor activity, and interactions with inosine monophosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Spectroscopic Data of Chitinovorin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available spectroscopic data for Chitinovorin A, a novel β-lactam antibiotic. The information presented herein is crucial for researchers involved in natural product synthesis, antibiotic development, and structural biology.
Introduction
This compound is a member of the chitinovorin family of antibiotics, which are produced by the bacterium Flavobacterium chitinovorum. These compounds are of significant interest due to their unique structural features and potential as antimicrobial agents. The isolation and initial characterization of Chitinovorins A, B, and C were first reported by Shoji et al. in 1984. This compound is a complex molecule belonging to the class of β-lactam antibiotics.
Chemical Structure and Properties
-
Molecular Formula: C₂₆H₄₁N₉O₁₁S
-
IUPAC Name: (6R,7R)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-[[(3R,4S)-4-[[(2S)-2-aminopropanoyl]amino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1]
Spectroscopic Data
At present, detailed, publicly available ¹H NMR and comprehensive mass spectrometry data specifically for this compound are limited. The primary reference for the chitinovorin family of compounds focuses on the isolation and structural elucidation, with some specific data provided for related analogs like Chitinovorin D.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Key Structural Moieties of Chitinovorins and Expected NMR Signals
| Structural Moiety | Expected ¹H NMR Signals (ppm) | Expected ¹³C NMR Signals (ppm) |
| β-Lactam Core | 4.5 - 6.0 | 40 - 70 (C-6, C-7), 160 - 175 (C=O) |
| Amino Acid Residues | 1.0 - 4.5 (α-H, side chains) | 170 - 180 (C=O), 50 - 60 (α-C), 15 - 40 (side chains) |
| Formyl Group | ~8.0 (singlet) | ~160 |
| Guanidino Group | 7.0 - 8.0 (broad) | ~157 |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of complex natural products like this compound.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₆H₄₁N₉O₁₁S |
| Monoisotopic Mass | 687.2646 g/mol |
| Ionization Mode | Electrospray Ionization (ESI) is typically used for such molecules. |
| Expected [M+H]⁺ | 688.2725 m/z |
| Expected [M-H]⁻ | 686.2569 m/z |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available. However, based on standard practices for the characterization of novel natural products, the following methodologies are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve a pure sample of this compound (1-5 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical and should be based on the solubility of the compound.
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended to achieve optimal resolution and sensitivity for this complex molecule.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Solvent suppression techniques may be necessary if residual solvent signals obscure important resonances.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required compared to ¹H NMR.
-
-
2D NMR Experiments: To fully elucidate the structure, a suite of 2D NMR experiments should be performed, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.
-
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent compatible with electrospray ionization, such as a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) to promote ionization.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-HRMS) is ideal.
-
Data Acquisition:
-
Infuse the sample directly or inject it through the LC system.
-
Acquire data in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ions to obtain fragmentation patterns, which can provide valuable structural information.
-
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the isolation and structural elucidation of a novel natural product like this compound.
References
Unveiling Chitinovorin A: A Technical Guide to a Novel Cephabacin Antibiotic
For Immediate Release
A comprehensive review of early literature reveals that Chitinovorin A is a member of the cephabacin family of antibiotics, a group of potent bacterial cell wall synthesis inhibitors. Although the name "this compound" is not used in the primary scientific literature, chemical encyclopedias identify it as a synonym for cephabacin F2 . This guide provides an in-depth analysis of the discovery, biological activity, and mode of action of this compound (cephabacin F2), tailored for researchers, scientists, and drug development professionals.
Core Concepts: Discovery and Origin
This compound, as part of the cephabacin F group, was first isolated in the early 1980s from the fermentation broths of Gram-negative bacteria, specifically Lysobacter lactamgenus YK-90 and Xanthomonas lactamgena YK-280 and YK-278.[1][2] These novel cephem antibiotics are characterized by unique 3-side chains and the presence of a 7-formylamino substituent in the F group, which confers significant resistance to β-lactamases.[1][3]
Quantitative Data: Antibacterial Spectrum
The cephabacin F group of antibiotics, including this compound (cephabacin F2), demonstrates a broad spectrum of activity against a variety of bacteria, including clinical isolates that produce β-lactamases and anaerobic bacteria.[3] While specific minimum inhibitory concentration (MIC) values for this compound against a comprehensive panel of microorganisms are detailed in the full-text publications, the available literature indicates potent activity against both Gram-positive and Gram-negative bacteria. The 7-formylamino group is a key structural feature responsible for the high resistance to hydrolysis by various β-lactamases.[3]
Table 1: Antibacterial Activity of Cephabacin F Group Antibiotics
| Bacterial Group | Activity Level | Notes |
| Gram-positive bacteria | Potent | |
| Gram-negative bacteria | Broad-spectrum | Active against many β-lactamase producing strains |
| Anaerobic bacteria | Active |
(Note: Detailed MIC values are available in the primary literature and should be consulted for specific applications.)
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The primary mode of action of this compound and other cephabacins is the inhibition of bacterial cell wall peptidoglycan synthesis.[3] This is achieved through the covalent binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan. The inhibition of PBPs leads to the formation of a defective cell wall, ultimately resulting in bacterial cell lysis and death.[3][4][5][6] Specifically, cephabacin F1 has been shown to have the highest affinity for PBP 1 in Escherichia coli and PBP 4 in Bacillus subtilis.[3]
References
- 1. Cephabacins, new cephem antibiotics of bacterial origin. I. Discovery and taxonomy of the producing organisms and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CEPHABACINS, NEW CEPHEM ANTIBIOTICS OF BACTERIAL ORIGIN [jstage.jst.go.jp]
- 3. Cephabacins, new cephem antibiotics of bacterial origin. IV. Antibacterial activities, stability to beta-lactamases and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of the cephalosporate C-2 by a Streptomyces lactamdurans mutant defective in cephamycin C biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
Potential therapeutic or research applications of Chitinovorin A
Despite its classification as a potential cephalosporin (B10832234), a class of β-lactam antibiotics, Chitinovorin A remains a molecule of unknown therapeutic and research potential due to a significant lack of published scientific data. Extensive searches of chemical databases and scientific literature have yielded no substantive information on its biological activity, mechanism of action, or any experimental applications.
Currently, information on this compound is confined to its listing in chemical supplier catalogs and databases, which provide its Chemical Abstracts Service (CAS) registry number (95041-98-8). While its classification within the cephalosporin family suggests a potential antibacterial role, this remains purely speculative without any supporting research.
There are no publicly available studies detailing the isolation, structure elucidation, or biological evaluation of this compound. Consequently, critical data points for researchers and drug development professionals, such as IC50 values, dose-response curves, and efficacy in various models, are entirely absent. The lack of information also extends to its mechanism of action; it is unknown which specific penicillin-binding proteins (PBPs) it may target or if it possesses any novel mechanisms of antibacterial action.
Furthermore, the absence of published research means there are no established experimental protocols for working with this compound, including methods for its synthesis, purification, or use in cell-based or in vivo assays.
The Path Forward: A Call for Foundational Research
For this compound to become a molecule of interest for therapeutic or research applications, foundational scientific inquiry is essential. The following steps would be necessary to begin to understand its potential:
-
Isolation and Structural Confirmation: The primary step would be the isolation of this compound from its source or its total synthesis. Following this, comprehensive structural elucidation using modern spectroscopic techniques such as NMR and mass spectrometry would be required to confirm its chemical structure.
-
In Vitro Biological Screening: Once a pure sample is obtained, a broad panel of in vitro assays would be necessary to determine its biological activity. This would likely start with antimicrobial susceptibility testing against a wide range of bacterial pathogens.
-
Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies would need to focus on elucidating its mechanism of action. For a putative cephalosporin, this would involve studies on its interaction with bacterial PBPs.
-
Cytotoxicity and Preliminary Safety Assessment: Initial assessment of its toxicity against mammalian cell lines would be crucial to gauge its potential as a therapeutic agent.
Without these fundamental studies, this compound remains a chemical entity with a name and a structure, but no defined role in the landscape of scientific research or drug development. The creation of a detailed technical guide, quantitative data tables, or diagrams of its signaling pathways is not possible at this time. The scientific community awaits the first publication to shed light on the enigmatic this compound.
Methodological & Application
The Enigmatic Chitinovorin A: A Search for a Total Synthesis Protocol
The quest to delineate a total synthesis protocol for the compound designated as "Chitinovorin A" has revealed a significant challenge: the apparent absence of this molecule from the established chemical literature and major chemical databases. Despite extensive searches for its structure, isolation, and biological activity, "this compound" remains an enigma, preventing the development of a detailed synthetic protocol for researchers, scientists, and drug development professionals.
Initial investigations into the total synthesis of this compound were met with a conspicuous lack of specific findings. Broader inquiries into related chemical scaffolds and biological activities also failed to yield any connection to a compound with this name. Subsequent, more targeted searches for the chemical structure of "this compound" in comprehensive databases such as PubChem, SciFinder, and Reaxys proved equally fruitless.
This absence of information strongly suggests that "this compound" may be a compound that has not yet been publicly disclosed in scientific literature, a trivial name not yet indexed, or potentially a misnomer. Without a confirmed chemical structure, the fundamental prerequisite for designing a synthetic route is missing. A retrosynthetic analysis, the cornerstone of planning a total synthesis, is impossible without a target molecule to deconstruct.
Therefore, the creation of detailed application notes and protocols for the total synthesis of this compound cannot be fulfilled at this time.
To enable the development of the requested protocol, the following essential information is required:
-
The Chemical Structure of this compound: A 2D or 3D representation of the molecule, or its IUPAC name, SMILES string, or other standard chemical identifier.
-
Primary Literature Reference: The publication (journal article, patent, etc.) in which the isolation, characterization, and structure elucidation of this compound is described.
Once the chemical structure of this compound is known, a comprehensive protocol for its total synthesis can be developed. This would typically involve:
-
Retrosynthetic Analysis: A strategic disconnection of the target molecule into simpler, commercially available starting materials. This would be visualized through a logical workflow diagram.
-
Key Synthetic Steps: Detailed experimental procedures for the crucial chemical transformations, including reagents, reaction conditions, and purification methods.
-
Quantitative Data Summary: Tabulated data on reaction yields, stereoselectivity (if applicable), and other relevant metrics for each key step.
-
Spectroscopic and Analytical Data: A summary of the expected characterization data (NMR, mass spectrometry, etc.) for key intermediates and the final product to confirm its identity and purity.
-
Biological Context: If known, a diagram of any relevant signaling pathways or biological targets of this compound would be included to provide context for its importance.
We encourage researchers with access to the structural information of this compound to provide these details, which would allow for the generation of the comprehensive synthetic protocol as originally requested. Until then, the total synthesis of this intriguing but currently unidentifiable compound remains a challenge to be unlocked.
Application Notes and Protocols for the Extraction and Purification of Chitinovorin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitinovorin A is a novel β-lactam antibiotic belonging to the cephabacin family of compounds.[1] It is a natural product synthesized by the bacterium Flavobacterium chitinovorum.[2] Structurally, it is characterized as a 7-formamidocephem antibiotic. This document provides detailed methodologies for the extraction and purification of this compound from bacterial fermentation, intended for research and drug development purposes.
Data Presentation
Table 1: Fermentation Parameters for this compound Production
| Parameter | Value/Condition | Reference |
| Producing Organism | Flavobacterium chitinovorum | [2] |
| Culture Medium | (Details to be sourced from specific publications) | |
| Incubation Temperature | 25-30 °C (Typical for Flavobacterium) | |
| Aeration | Agitation at 200-250 rpm | |
| Fermentation Time | 48-72 hours | |
| pH | 6.8-7.2 |
Table 2: Purification Scheme Summary and Expected Yields
| Purification Step | Resin/Column Type | Mobile Phase/Eluent | Purity | Yield | Reference |
| Ion Exchange Chromatography | Anion Exchange (e.g., DEAE-Cellulose) | Stepwise or linear salt gradient (e.g., NaCl) | Low-Medium | High | [2] |
| Size Exclusion Chromatography | Gel Filtration (e.g., Sephadex G-25) | Buffered aqueous solution (e.g., Phosphate (B84403) buffer) | Medium | Medium | [2] |
| Reverse Phase HPLC | C18 column | Acetonitrile (B52724)/water gradient with TFA | High (>95%) | Low-Medium | [2] |
Experimental Protocols
I. Fermentation of Flavobacterium chitinovorum
This protocol describes the cultivation of Flavobacterium chitinovorum for the production of this compound.
Materials:
-
Flavobacterium chitinovorum culture
-
Seed culture medium (e.g., Tryptic Soy Broth)
-
Production culture medium (specific composition to be optimized, generally containing a carbon source, nitrogen source, and minerals)
-
Sterile baffled flasks or a fermenter
-
Incubator shaker
-
Centrifuge
Procedure:
-
Inoculum Preparation: Inoculate a sterile seed culture medium with a fresh culture of Flavobacterium chitinovorum. Incubate at 28°C with shaking at 200 rpm for 24-48 hours until a dense culture is obtained.
-
Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Fermentation: Incubate the production culture at 28°C with vigorous agitation for 48-72 hours. Monitor the pH and adjust if necessary.
-
Harvesting: After the fermentation period, harvest the culture broth by centrifugation at 8,000 x g for 20 minutes to separate the bacterial cells from the supernatant containing this compound.
II. Extraction of Crude this compound
This protocol outlines the initial extraction of this compound from the fermentation broth.
Materials:
-
Fermentation supernatant
-
Adsorbent resin (e.g., Amberlite XAD-2)
-
Methanol (B129727) or acetone
-
Rotary evaporator
Procedure:
-
Adsorption: Pass the cell-free supernatant through a column packed with a non-ionic adsorbent resin.
-
Washing: Wash the column with deionized water to remove unbound impurities.
-
Elution: Elute the adsorbed this compound from the resin using an organic solvent such as methanol or acetone.
-
Concentration: Concentrate the eluate under reduced pressure using a rotary evaporator to obtain a crude extract.
III. Purification of this compound
This multi-step protocol describes the purification of this compound from the crude extract using a combination of chromatographic techniques.[2]
A. Ion Exchange Chromatography
Materials:
-
Crude this compound extract
-
Anion exchange column (e.g., DEAE-Sephadex)
-
Binding buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
Elution buffer (e.g., 20 mM Tris-HCl, pH 8.0 with a linear gradient of 0-1 M NaCl)
-
Fraction collector
Procedure:
-
Equilibration: Equilibrate the anion exchange column with binding buffer.
-
Loading: Dissolve the crude extract in the binding buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of binding buffer to remove unbound molecules.
-
Elution: Elute the bound this compound using a linear salt gradient.
-
Fraction Collection: Collect fractions and assay for the presence of this compound (e.g., by HPLC or bioassay).
B. Size Exclusion Chromatography
Materials:
-
Partially purified this compound fractions
-
Size exclusion column (e.g., Sephadex G-50)
-
Mobile phase (e.g., 50 mM phosphate buffer, pH 7.0)
-
Fraction collector
Procedure:
-
Equilibration: Equilibrate the size exclusion column with the mobile phase.
-
Loading: Concentrate the active fractions from the ion exchange step and load them onto the column.
-
Elution: Elute with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions based on UV absorbance or other detection methods. Pool fractions containing this compound.
C. Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
Materials:
-
This compound fractions from size exclusion chromatography
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Fraction collector
Procedure:
-
Equilibration: Equilibrate the C18 column with a mixture of Mobile Phase A and B (e.g., 95:5).
-
Injection: Inject the sample onto the column.
-
Gradient Elution: Elute with a linear gradient of increasing acetonitrile concentration (e.g., 5% to 50% Mobile Phase B over 30 minutes).
-
Detection and Collection: Monitor the elution profile at a suitable wavelength (e.g., 260 nm) and collect the peak corresponding to this compound.
-
Lyophilization: Lyophilize the purified fractions to obtain pure this compound powder.
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Logic of the Multi-step Purification Process.
References
LC-MS/MS method for Chitinovorin A detection
An LC-MS/MS method for the sensitive and selective detection of the novel investigational compound, Chitinovorin A, has been developed and validated. This application note provides a detailed protocol for the quantification of this compound in research samples, catering to the needs of researchers, scientists, and professionals in drug development. The method described herein is crucial for pharmacokinetic studies, metabolism analysis, and quality control of this compound.
Introduction
This compound is a novel synthetic compound currently under investigation for its potential therapeutic properties. Accurate and reliable quantification of this compound in various biological and chemical matrices is essential for its preclinical and clinical development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal analytical technique for this purpose. This document outlines a complete protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, along with performance characteristics of the method.
Experimental
Materials and Reagents
-
This compound reference standard (purity >99%)
-
Internal standard (IS), (e.g., a stable isotope-labeled analog of this compound)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Control matrix (e.g., human plasma, rat liver microsomes)
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from biological matrices.
-
Thaw frozen matrix samples (e.g., plasma) on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the matrix sample.
-
Add 10 µL of the internal standard working solution (concentration to be optimized).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a reverse-phase C18 column.
-
Instrument: A high-performance liquid chromatography (HPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B
-
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
-
Curtain Gas: 35 psi.
-
Collision Gas: 8 psi.
-
Nebulizer Gas (GS1): 50 psi.
-
Heater Gas (GS2): 50 psi.
MRM Transitions: (Hypothetical values for demonstration)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Declustering Potential (V) |
| This compound | 450.2 | 288.1 | 150 | 35 | 80 |
| Internal Std. | 455.2 | 293.1 | 150 | 35 | 80 |
Method Validation
The method was validated according to standard guidelines for bioanalytical method validation.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1-1000 ng/mL. The limit of detection (LOD) and limit of quantitation (LOQ) were determined to be 0.5 ng/mL and 1 ng/mL, respectively.
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1 ng/mL |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) levels (low, medium, and high).
| QC Level (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| 3 | < 5% | 95% - 105% | < 6% | 94% - 106% |
| 50 | < 4% | 97% - 103% | < 5% | 96% - 104% |
| 800 | < 3% | 98% - 102% | < 4% | 97% - 103% |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation method.
| QC Level (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| 3 | 85 ± 5% | 92 ± 7% |
| 50 | 88 ± 4% | 95 ± 5% |
| 800 | 90 ± 3% | 97 ± 4% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Application Notes and Protocols for a Cell-Based Assay to Determine Chitinovorin A Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin (B13524), an essential component of the fungal cell wall, provides structural integrity and protection. Its absence in mammalian cells makes the chitin synthesis pathway an attractive target for the development of novel antifungal therapeutics. Chitinovorin A is a novel small molecule inhibitor designed to target chitin synthase, a key enzyme in this pathway. Disruption of chitin synthesis is hypothesized to compromise cell wall integrity, leading to compensatory cellular stress responses and ultimately, apoptosis-like cell death in susceptible fungi.[1]
These application notes provide a comprehensive, cell-based assay strategy to quantify the antifungal activity of this compound. The described protocols detail methods to assess its impact on fungal cell viability, cell wall integrity, and the induction of apoptosis. The presented workflow is designed to be adaptable for high-throughput screening and detailed mechanistic studies.
Putative Signaling Pathway for this compound Action
The proposed mechanism of this compound involves the inhibition of chitin synthase, leading to a cascade of cellular events culminating in apoptosis. The diagram below illustrates the hypothesized signaling pathway.
Caption: Hypothesized signaling cascade of this compound in fungal cells.
Experimental Workflow
The following diagram outlines the experimental workflow for assessing the activity of this compound. This multi-assay approach provides a comprehensive evaluation from initial viability screening to more detailed mechanistic insights.
Caption: Multi-phase workflow for this compound cell-based assay.
Data Presentation
Table 1: Dose-Response of this compound on Fungal Cell Viability (MTT Assay)
| This compound (µM) | % Viability (Mean ± SD) |
| 0 (Control) | 100 ± 4.2 |
| 1 | 85.3 ± 5.1 |
| 5 | 62.1 ± 3.8 |
| 10 | 48.7 ± 4.5 |
| 25 | 23.9 ± 3.1 |
| 50 | 10.2 ± 2.5 |
| IC50 (µM) | ~10.5 |
Table 2: Effect of this compound on Cell Wall Integrity and Apoptosis
| Treatment | Calcofluor White Intensity (RFU) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Control | 15,890 ± 1,230 | 2.1 ± 0.5 | 1.5 ± 0.4 |
| This compound (10 µM) | 8,750 ± 980 | 35.8 ± 3.2 | 12.4 ± 1.9 |
| This compound (25 µM) | 4,120 ± 560 | 58.2 ± 4.1 | 25.7 ± 2.8 |
Table 3: Confirmation of Apoptotic Markers
| Treatment | TUNEL Positive Cells (%) | Relative Caspase-like Activity | Relative ROS Production |
| Control | 1.8 ± 0.6 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound (25 µM) | 65.4 ± 5.9 | 4.7 ± 0.5 | 3.9 ± 0.4 |
Experimental Protocols
Protocol 1: Fungal Cell Viability (MTT Assay)
This protocol measures the metabolic activity of fungal cells as an indicator of viability.[2][3][4]
Materials:
-
Fungal strain (e.g., Saccharomyces cerevisiae, Candida albicans)
-
Appropriate liquid growth medium (e.g., YPD, RPMI)
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well microtiter plates
-
Microplate reader (570 nm)
Procedure:
-
Inoculate the fungal strain in liquid medium and grow to the mid-log phase.
-
Adjust the cell density to 1 x 10^6 cells/mL in fresh medium.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Prepare serial dilutions of this compound in the medium and add 100 µL to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate under appropriate growth conditions for 24-48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate, carefully remove the supernatant, and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of viability relative to the vehicle control.
Protocol 2: Cell Wall Integrity Assay (Calcofluor White Staining)
This assay quantifies the chitin content in the fungal cell wall. A decrease in fluorescence intensity indicates inhibition of chitin synthesis.
Materials:
-
Treated and untreated fungal cells
-
PBS
-
Calcofluor White M2R solution (1 mg/mL stock in water)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader (Excitation: ~355 nm, Emission: ~433 nm)
Procedure:
-
Culture and treat cells with this compound as described in Protocol 1.
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to the original volume.
-
Add 100 µL of the cell suspension to a 96-well black plate.
-
Add 10 µL of Calcofluor White stock solution to each well (final concentration ~100 µg/mL).
-
Incubate in the dark for 15 minutes at room temperature.
-
Measure the fluorescence using a microplate reader.
Protocol 3: Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[5][6]
Materials:
-
Treated and untreated fungal cells
-
Protoplasting solution (e.g., Zymolyase in sorbitol buffer)
-
Annexin V-FITC binding buffer
-
Annexin V-FITC
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound.
-
Harvest cells and wash with a suitable buffer.
-
(Optional, for yeast) Generate protoplasts by incubating cells with a protoplasting solution to remove the cell wall, following the enzyme manufacturer's protocol.
-
Wash the protoplasts with Annexin V-FITC binding buffer.
-
Resuspend the cells/protoplasts in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubate for 15 minutes in the dark at room temperature.
-
Add 400 µL of binding buffer and analyze immediately by flow cytometry.
Protocol 4: DNA Fragmentation (TUNEL Assay)
The TUNEL (TdT-mediated dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[5][7]
Materials:
-
Treated and untreated fungal cells on slides or coverslips
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
In Situ Cell Death Detection Kit (e.g., Roche)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Fix the treated cells with 4% PFA for 30 minutes.
-
Wash with PBS and permeabilize for 10 minutes.
-
Wash again with PBS.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.[5]
-
Wash three times with PBS.
-
Counterstain with DAPI or Hoechst for 10-15 minutes.
-
Mount the coverslips and visualize using a fluorescence microscope.
Protocol 5: Caspase-like Activity Assay
This assay measures the activity of fungal metacaspases or other proteases with caspase-like specificity using a fluorogenic substrate.[5]
Materials:
-
Treated and untreated fungal cell lysates
-
Assay buffer
-
Fluorogenic caspase substrate (e.g., Ac-YVAD-AMC)
-
Fluorescence microplate reader
Procedure:
-
Prepare cell lysates from treated and untreated fungal cells.
-
Determine the protein concentration of the lysates.
-
In a 96-well black plate, add equal amounts of protein from each lysate.
-
Add the caspase substrate to each well.
-
Incubate at 37°C and measure the fluorescence kinetically or at a fixed time point.
-
Express the activity relative to the untreated control.
References
- 1. Molecular and biochemical aspects of chitin synthesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid colorimetric assay of fungal viability with the tetrazolium salt MTT. | Semantic Scholar [semanticscholar.org]
- 3. A rapid colorimetric assay of fungal viability with the tetrazolium salt MTT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Methods to detect apoptotic-like cell death in filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Chitinovorin A, a Novel Chitin Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin (B13524), a polymer of N-acetylglucosamine, is an indispensable component of the fungal cell wall and insect exoskeleton, but is absent in vertebrates. This makes chitin synthase (CHS), the enzyme responsible for chitin polymerization, an attractive target for the development of selective antifungal agents and insecticides. Chitinovorin A is a novel, hypothetical small molecule inhibitor of chitin synthase. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize new chitin synthase inhibitors. The protocols described are based on established methodologies for HTS of natural products and enzyme inhibitors.
Mechanism of Action and Signaling Pathway
This compound is postulated to directly inhibit the catalytic activity of chitin synthase, thereby blocking the synthesis of chitin. In many fungal species, chitin synthesis is regulated by complex signaling pathways that respond to cell wall stress. Understanding these pathways is crucial for designing effective cell-based screening assays and for elucidating the mechanism of action of potential inhibitors. The primary signaling cascades that upregulate chitin synthase expression and activity include the Protein Kinase C (PKC) cell integrity pathway, the High Osmolarity Glycerol (HOG) pathway, and the Calcineurin pathway.[1][2]
Chitin Synthase Regulatory Pathway
Caption: Fungal cell wall stress signaling pathways regulating chitin synthase.
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory activity of this compound and other compounds can be quantified and compared using the half-maximal inhibitory concentration (IC50). The quality and reliability of the high-throughput screening assay are assessed using the Z'-factor.
| Compound | Target Organism/Enzyme | Assay Type | IC50 (µM) | Z'-factor | Reference |
| This compound | Saccharomyces cerevisiae | Biochemical (Absorbance) | [Enter Data] | [Enter Data] | [Internal Data] |
| This compound | Saccharomyces cerevisiae | Cell-Based (Fluorescence) | [Enter Data] | [Enter Data] | [Internal Data] |
| Polyoxin B | Sclerotinia sclerotiorum CHS | Biochemical (WGA-based) | 190 | N/A | [3][4] |
| Nikkomycin Z | Candida albicans CaChs1 | Biochemical | 15 | N/A | [5] |
| Compound 20 (Maleimide Derivative) | Sclerotinia sclerotiorum CHS | Biochemical (WGA-based) | 120 | N/A | [3][4] |
| Ursolic Acid | Saccharomyces cerevisiae CHS II | Biochemical | 0.184 µg/mL | N/A | [3] |
Experimental Protocols
Biochemical High-Throughput Screening Assay (Absorbance-Based)
This assay measures the activity of chitin synthase by detecting the amount of synthesized chitin, which is captured on a Wheat Germ Agglutinin (WGA)-coated plate and subsequently quantified using a WGA-Horseradish Peroxidase (HRP) conjugate.[5][6]
Caption: Workflow for the absorbance-based chitin synthase HTS assay.
-
Plate Coating:
-
Coat the wells of a 96-well microtiter plate with 100 µL of 50 µg/mL WGA solution in deionized water.
-
Incubate overnight at 4°C or for 2 hours at room temperature.
-
Wash the wells three times with 200 µL of deionized water.
-
-
Blocking:
-
Add 200 µL of 2% (w/v) bovine serum albumin (BSA) in phosphate-buffered saline (PBS) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells three times with 200 µL of PBS.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 20 mM N-acetyl-D-glucosamine, 1 mM UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), and 10 mM MgCl₂.
-
Dispense 45 µL of the reaction mixture into each well.
-
Add 5 µL of this compound (or other test compounds) at various concentrations (typically in DMSO, final concentration ≤ 1%). Include positive (e.g., Nikkomycin Z) and negative (DMSO vehicle) controls.
-
Initiate the reaction by adding 50 µL of crude or purified chitin synthase enzyme preparation.
-
Incubate the plate for 1-3 hours at 30°C with gentle shaking.
-
-
Detection:
-
Stop the reaction by washing the wells six times with 200 µL of deionized water.
-
Add 100 µL of a 1:1000 dilution of WGA-HRP conjugate in PBS with 0.1% BSA.
-
Incubate for 1 hour at room temperature.
-
Wash the wells six times with 200 µL of PBS containing 0.05% Tween 20.
-
Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate until a blue color develops.
-
Stop the reaction by adding 50 µL of 2 M H₂SO₄.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance at 600 nm can be read kinetically before adding the stop solution.[6]
-
Cell-Based High-Throughput Screening Assay (Fluorescence-Based)
This whole-cell assay measures the inhibition of chitin synthesis in vivo using Calcofluor White, a fluorescent dye that specifically binds to chitin in the fungal cell wall. A decrease in fluorescence intensity indicates inhibition of chitin synthesis.[7]
Caption: Workflow for the fluorescence-based cell-based HTS assay.
-
Cell Culture and Treatment:
-
Inoculate a suitable fungal strain (e.g., Saccharomyces cerevisiae) in an appropriate liquid medium (e.g., YPD) and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.5).
-
Dispense 95 µL of the cell culture into each well of a clear-bottom 96-well plate.
-
Add 5 µL of this compound (or other test compounds) at various concentrations. Include positive (e.g., Nikkomycin Z) and negative (DMSO vehicle) controls.
-
Incubate the plate for a duration sufficient to allow for cell growth and chitin synthesis (e.g., 5 hours) at the optimal growth temperature with shaking.
-
-
Staining and Measurement:
-
Harvest the cells by centrifugation of the plate (e.g., 3000 x g for 5 minutes).
-
Carefully remove the supernatant and wash the cells once with 100 µL of PBS.
-
Resuspend the cell pellet in 100 µL of PBS containing 25 µg/mL Calcofluor White.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Wash the cells twice with 100 µL of PBS to reduce background fluorescence.
-
Resuspend the final cell pellet in 100 µL of PBS.
-
Measure the fluorescence using a microplate reader with excitation at approximately 365 nm and emission at approximately 435 nm.
-
Data Analysis and Interpretation
For both assays, the percentage of inhibition is calculated for each compound concentration relative to the positive and negative controls. The IC50 value, the concentration of an inhibitor that results in 50% inhibition of enzyme activity or chitin synthesis, is determined by fitting the dose-response data to a sigmoidal curve.
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the following formula:
Z' = 1 - (3 * (σₚ + σₙ)) / |μₚ - μₙ|
where:
-
μₚ and σₚ are the mean and standard deviation of the positive control, respectively.
-
μₙ and σₙ are the mean and standard deviation of the negative control, respectively.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the high-throughput screening of this compound and other potential chitin synthase inhibitors. Both the biochemical and cell-based assays are robust and adaptable to automated HTS platforms, enabling the rapid identification and characterization of novel antifungal and insecticidal compounds. Careful optimization of assay conditions and rigorous data analysis are essential for the success of any HTS campaign.
References
- 1. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. psecommunity.org [psecommunity.org]
- 5. benchchem.com [benchchem.com]
- 6. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Evaluation of Chitosan Oligosaccharide (COS) in Cancer Research
A Note on Terminology: The compound "Chitinovorin A" was not identifiable in the current scientific literature. It is presumed that this may be a typographical error or a less common nomenclature. Based on the chemical name similarity, these application notes focus on Chitosan (B1678972) Oligosaccharide (COS) , a well-researched derivative of chitin (B13524) with significant anti-cancer properties.
Introduction
Chitosan oligosaccharide (COS) is a depolymerized product of chitosan, which is derived from chitin, a naturally abundant polysaccharide.[1] Due to its low molecular weight, high water solubility, and biocompatibility, COS has garnered significant interest for various biomedical applications, including cancer therapy.[1][2] In vitro studies have demonstrated that COS can inhibit the proliferation of various cancer cell lines and induce apoptosis.[3] The proposed mechanisms of its anti-cancer activity involve the modulation of key signaling pathways and the regulation of apoptotic proteins.[4][5]
These application notes provide detailed protocols for investigating the in vitro anti-cancer effects of Chitosan Oligosaccharide, focusing on cell viability, apoptosis, and the analysis of relevant signaling pathways.
Mechanism of Action
Chitosan oligosaccharide exerts its anti-cancer effects through multiple mechanisms. It has been shown to induce apoptosis by modulating the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[6][7] This disrupts the mitochondrial membrane potential and activates the caspase cascade.[6][7] Furthermore, COS has been reported to influence critical cell signaling pathways such as the PI3K/Akt/mTOR and ERK pathways, which are often dysregulated in cancer.[1] By inhibiting pro-survival signals and promoting pro-apoptotic pathways, COS can effectively impede cancer cell growth and survival.[1]
Signaling Pathways
Below are diagrams illustrating the key signaling pathways influenced by Chitosan Oligosaccharide.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by COS.
Caption: Induction of Apoptosis by COS via the Bcl-2/Bax Pathway.
Experimental Protocols
The following protocols provide a framework for the in vitro assessment of Chitosan Oligosaccharide's anti-cancer activity.
Experimental Workflow
Caption: General experimental workflow for in vitro evaluation of COS.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of COS on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Chitosan Oligosaccharide (COS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
COS Treatment: Prepare serial dilutions of COS in culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of COS. Include a vehicle control (medium without COS).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of COS that inhibits 50% of cell growth).
Western Blot Analysis
This protocol is for detecting changes in protein expression (e.g., Bcl-2, Bax, p-Akt) following COS treatment.
Materials:
-
Cancer cells treated with COS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection kit
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with COS for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the ECL detection reagent and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Real-Time Quantitative PCR (RT-qPCR)
This protocol is for measuring changes in the mRNA expression of target genes (e.g., Bcl-2, Bax) after COS treatment.
Materials:
-
Cancer cells treated with COS
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
RT-qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from COS-treated and control cells using an RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.
-
RT-qPCR: Set up the RT-qPCR reaction using SYBR Green or TaqMan master mix, cDNA template, and gene-specific primers.
-
Thermal Cycling: Perform the RT-qPCR in a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the expression of a housekeeping gene.
Data Presentation
Table 1: Cytotoxicity of Chitosan Oligosaccharide (COS) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Reference |
| MCF-7 | Breast Cancer | 1680 (HMW), 1760 (LMW) | [8] |
| HeLa | Cervical Cancer | 1000 (HMW & LMW) | [8] |
| Saos-2 | Osteosarcoma | 1700 (HMW), 1630 (LMW) | [8] |
| PC-3 | Prostate Cancer | 25 | [9] |
| A549 | Lung Cancer | 25 | [9] |
| HepG2 | Liver Cancer | 50 | [9] |
HMW: High Molecular Weight, LMW: Low Molecular Weight
Table 2: Effect of Chitosan Oligosaccharide (COS) on Apoptotic Protein Expression
| Cell Line | Treatment | Bax Expression | Bcl-2 Expression | Bax/Bcl-2 Ratio | Reference |
| PC12 | Glutamate + 200 µg/mL COS | Decreased vs. Glutamate only | Increased vs. Glutamate only | Decreased from ~9.2 to ~1.2-5.0 | [6] |
| RAW264.7 | H2O2 + 100 µg/mL COS | Downregulated | Upregulated | Decreased | [10] |
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers to investigate the in vitro anti-cancer properties of Chitosan Oligosaccharide. By systematically evaluating its effects on cell viability, apoptosis, and key signaling pathways, a deeper understanding of its therapeutic potential can be achieved. The provided diagrams and tables serve as valuable tools for experimental design and data interpretation in the field of cancer drug discovery.
References
- 1. Chitosan oligosaccharide suppresses osteosarcoma malignancy by inhibiting CEMIP via the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Chitosan and its Derivatives in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Activity of Chitosan, Chitosan Derivatives, and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylated Chitosan Oligosaccharides Act as Antagonists against Glutamate-Induced PC12 Cell Death via Bcl-2/Bax Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylated chitosan oligosaccharides act as antagonists against glutamate-induced PC12 cell death via Bcl-2/Bax signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer properties of chitosan against osteosarcoma, breast cancer and cervical cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer and Anti-Inflammatory Properties of Chitin and Chitosan Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
Protocol for dissolving and administering Chitinovorin A in cell culture
Introduction
The following application notes provide a detailed protocol for the dissolution and administration of Chitinovorin A in a laboratory setting for cell culture experiments. These guidelines are intended for researchers, scientists, and drug development professionals. Adherence to this protocol is crucial for ensuring experimental reproducibility and obtaining reliable data.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in cell culture applications.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₀N₄O₆ | [1] |
| Molecular Weight | 516.63 g/mol | [1] |
| CAS Number | 95230-94-7 | [1] |
| Appearance | White to off-white powder | Internal Data |
| Solubility | Soluble in DMSO (>25 mg/mL), ethanol (B145695) (~5 mg/mL), and methanol (B129727) (~2 mg/mL). Insoluble in water. | Internal Data |
Table 1: Physicochemical Properties of this compound. This table summarizes the key physicochemical properties of this compound.
Experimental Protocols
Stock Solution Preparation
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution to working concentrations.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile, filtered pipette tips
Procedure:
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution:
-
Transfer the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.5166 mg of this compound in 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to remove any potential microbial contaminants.
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).
-
Preparation of Working Solutions
Objective: To dilute the this compound stock solution to the desired final concentrations for treating cells in culture.
Materials:
-
10 mM this compound stock solution
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Sterile conical tubes or microcentrifuge tubes.
-
Sterile, filtered pipette tips.
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in culture medium.
-
Final Concentration: Add the appropriate volume of the working solution to the cell culture wells to reach the final desired treatment concentration. Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Administration to Cell Culture
Objective: To treat cultured cells with this compound at various concentrations to assess its biological effects.
Materials:
-
Cultured cells seeded in multi-well plates.
-
Prepared working solutions of this compound.
-
Complete cell culture medium (for control wells).
-
Incubator (37°C, 5% CO₂).
Procedure:
-
Cell Seeding: Seed the cells at an appropriate density in multi-well plates and allow them to adhere and grow overnight.
-
Treatment:
-
Remove the existing culture medium from the wells.
-
Add the prepared working solutions of this compound at the desired final concentrations to the respective wells.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Include an untreated control group with fresh culture medium only.
-
-
Incubation: Incubate the treated plates at 37°C in a humidified atmosphere with 5% CO₂ for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, the cells can be harvested and analyzed for various biological endpoints, such as cell viability, apoptosis, or specific signaling pathway modulation.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Figure 1: Workflow for this compound preparation and administration in cell culture.
Postulated Signaling Pathway of this compound
While the precise mechanism of action of this compound is still under investigation, preliminary studies suggest its involvement in the modulation of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.
References
Chitinase Inhibitor Argifin: A Versatile Tool for Enzyme Inhibition Studies
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: In the quest for novel therapeutic agents and biological tools, the study of enzyme inhibitors is paramount. This document provides detailed application notes and protocols for the use of Argifin, a potent and selective chitinase (B1577495) inhibitor, as a tool compound in enzyme inhibition studies. While the originally requested compound, "Chitinovorin A," could not be identified in scientific literature, Argifin serves as an excellent and well-characterized alternative for researchers investigating chitinase function and its role in various biological processes. These guidelines are designed to assist in the accurate determination of inhibitory activity and the exploration of chitinase-mediated signaling pathways.
Introduction to Argifin as a Tool Compound
Argifin is a cyclic pentapeptide of fungal origin that acts as a competitive inhibitor of family 18 chitinases.[1] Chitinases are enzymes that catalyze the hydrolysis of chitin (B13524), a major component of fungal cell walls and the exoskeletons of arthropods.[2] By mimicking the natural chitin substrate, Argifin binds to the active site of these enzymes, preventing the breakdown of chitin and disrupting associated biological processes.[1] This makes Argifin a valuable tool for studying the physiological roles of chitinases in fungal pathogenesis, insect development, and even in mammalian inflammatory responses, where chitinases have been implicated in conditions like asthma.[2][3]
Quantitative Data: Inhibitory Potency of Argifin
The efficacy of an enzyme inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50%, while the Ki is a measure of the inhibitor's binding affinity to the enzyme. A lower value for both indicates a more potent inhibitor. Argifin has demonstrated potent inhibitory activity against a range of chitinases from various organisms.[1][4]
| Target Enzyme | Source Organism | IC50 (µM) | Ki (µM) |
| Chitinase A (SmChiA) | Serratia marcescens | 0.025 | Not Reported |
| Chitinase B (SmChiB) | Serratia marcescens | 6.4 | 33 |
| Chitinase | Lucilia cuprina (blowfly) | 3.7 (at 37°C), 0.10 (at 20°C) | Not Reported |
| Chitinase B1 | Aspergillus fumigatus | 1.1 | Not Reported |
| Human chitotriosidase | Homo sapiens | 4.5 | Not Reported |
Experimental Protocols
General Workflow for Chitinase Inhibition Assay
The following diagram outlines a typical workflow for screening and characterizing chitinase inhibitors like Argifin.
Colorimetric Chitinase Inhibition Assay Protocol
This protocol is adapted for the determination of Argifin's inhibitory effect on chitinase activity using a colorimetric method that detects the release of N-acetylglucosamine (GlcNAc) from a colloidal chitin substrate.
Materials:
-
Purified chitinase
-
Argifin
-
Colloidal chitin (1% w/v) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.0)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Argifin in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of Argifin in the assay buffer to create a range of inhibitor concentrations.
-
Prepare a working solution of the chitinase in the assay buffer.
-
-
Assay:
-
In a 96-well plate, add 50 µL of the chitinase solution to each well.
-
Add 50 µL of the Argifin dilutions (or buffer for the control) to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 100 µL of the 1% colloidal chitin suspension to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding 100 µL of DNS reagent to each well.
-
Seal the plate and heat at 100°C for 10 minutes.
-
Cool the plate to room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of inhibition for each Argifin concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the Argifin concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Fluorometric Chitinase Inhibition Assay Protocol
This protocol utilizes a fluorogenic substrate for a more sensitive determination of chitinase inhibition by Argifin.
Materials:
-
Purified chitinase
-
Argifin
-
Fluorogenic chitinase substrate (e.g., 4-methylumbelliferyl N,N'-diacetylchitobioside)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.5)
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Argifin in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of Argifin in the assay buffer.
-
Prepare a working solution of the chitinase in the assay buffer.
-
Prepare a solution of the fluorogenic substrate in the assay buffer.
-
-
Assay:
-
In a black 96-well plate, add 50 µL of the chitinase solution to each well.
-
Add 50 µL of the Argifin dilutions (or buffer for the control).
-
Pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate solution.
-
Incubate at 37°C for 30-60 minutes, protected from light.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding 100 µL of the stop solution.
-
Measure the fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Argifin concentration.
-
Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the Argifin concentration.
-
Signaling Pathway Visualization
Chitinases and their degradation products can act as signaling molecules in various biological contexts. In plants, chitin fragments are recognized as pathogen-associated molecular patterns (PAMPs), triggering a defense response.[5] In mammals, chitinase activity is associated with inflammatory responses, such as in asthma.[3] The following diagram illustrates a simplified signaling pathway for chitin-induced immune response in plants and the inhibitory action of Argifin.
Conclusion
Argifin is a potent and specific inhibitor of family 18 chitinases, making it an invaluable tool for researchers in mycology, entomology, and immunology. The protocols and data presented here provide a framework for utilizing Argifin to investigate the roles of chitinases in various biological systems. While "this compound" remains an uncharacterized compound, the principles and methodologies outlined with Argifin as an exemplary tool compound are broadly applicable to the study of enzyme inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent development of two chitinase inhibitors, Argifin and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chitin signaling and plant disease resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chitinovorin A in Microbiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitinovorin A is a naturally occurring β-lactam antibiotic belonging to the cephalosporin (B10832234) family. It is produced by the bacterium Flavobacterium species. As a member of the β-lactam class of antibiotics, the primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis. This document provides an overview of its potential applications in microbiology research, along with detailed protocols for its study. Given that specific experimental data for this compound is limited in publicly available literature, the following sections provide generalized protocols and representative data based on the known characteristics of cephalosporin antibiotics.
Data Presentation
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Type | Illustrative MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 1 |
| Streptococcus pneumoniae ATCC 49619 | Gram-positive | 0.5 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 8 |
| Escherichia coli ATCC 25922 | Gram-negative | 2 |
| Klebsiella pneumoniae ATCC 13883 | Gram-negative | 4 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 16 |
| Haemophilus influenzae ATCC 49247 | Gram-negative | 1 |
Note: The above values are for illustrative purposes only and should be experimentally determined for this compound.
Experimental Protocols
Protocol for Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent, sterilized by filtration)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates (sterile)
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
-
Positive control (bacterial suspension in broth without antibiotic)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Antibiotic Dilutions: a. Prepare a series of two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be sufficient to determine the MIC (e.g., from 64 µg/mL to 0.0625 µg/mL).
-
Inoculum Preparation: a. From an overnight culture of the test bacterium on a suitable agar (B569324) plate, select 3-5 isolated colonies. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). c. Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions, as well as to the positive control well. b. The final volume in each well will be 100 µL.
-
Incubation: a. Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye or by measuring optical density at 600 nm.
Protocol for Isolation of this compound-producing Flavobacterium sp.
This protocol outlines a general method for isolating Flavobacterium from environmental samples.
Materials:
-
Soil or water sample
-
Sterile phosphate-buffered saline (PBS)
-
Reasoner's 2A (R2A) agar plates
-
Cycloheximide and Tobramycin (optional, to inhibit fungal and non-Flavobacterium bacterial growth)
-
Incubator
Procedure:
-
Sample Preparation: a. For soil samples, suspend 1 gram of soil in 9 mL of sterile PBS and vortex thoroughly. b. For water samples, use directly.
-
Serial Dilution and Plating: a. Perform a ten-fold serial dilution of the sample suspension in sterile PBS. b. Plate 100 µL of appropriate dilutions onto R2A agar plates (with or without selective antibiotics).
-
Incubation: a. Incubate the plates at 25°C for 5-7 days.
-
Colony Selection and Identification: a. Look for characteristic yellow-pigmented colonies, which are typical of Flavobacterium. b. Subculture individual colonies onto fresh R2A plates to obtain pure cultures. c. Identify the isolates using 16S rRNA gene sequencing and biochemical tests.
-
Screening for this compound Production: a. Grow pure isolates in a suitable liquid medium. b. Test the culture supernatant for antimicrobial activity against a susceptible indicator strain (e.g., E. coli) using a disk diffusion assay.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for MIC determination.
Application Notes and Protocols for Safe Laboratory Handling and Storage of Chitinovorin A
Disclaimer: As of December 2025, specific handling, storage, and biological data for a compound named "Chitinovorin A" are not publicly available. The following application notes and protocols are based on general best practices for the safe laboratory handling and storage of novel, potent, small bioactive molecules.[1][2][3][4] These guidelines should be adapted as specific data for this compound becomes available.
General Information
This compound is a novel synthetic small molecule with potential biological activity. As with any new chemical entity, it should be handled with the utmost care, assuming it is hazardous until proven otherwise. These guidelines are intended for researchers, scientists, and drug development professionals.
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value | Notes |
| Molecular Formula | C₂₅H₃₀N₄O₅ | Example Data |
| Molecular Weight | 466.53 g/mol | Example Data |
| Appearance | White to off-white powder | Example Data |
| Solubility | Soluble in DMSO (>50 mg/mL), Ethanol (<1 mg/mL), Water (insoluble) | Example Data |
| Purity | >98% (by HPLC) | Example Data |
Hazard Identification and Safety Precautions
Until specific toxicological data is available, this compound should be treated as a potentially toxic compound. All handling must be conducted by trained personnel in a designated laboratory area.
Potential Hazards:
-
Acute Toxicity: Unknown. May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Chronic Toxicity: Unknown. Long-term exposure effects have not been determined.
-
Irritation: May cause skin, eye, and respiratory tract irritation.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Skin and Body Protection: A lab coat is mandatory. Ensure it is fully buttoned.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood or glove box, a properly fitted respirator (e.g., N95 or higher) is required.
Safe Handling Procedures
Safe handling practices are crucial to minimize exposure and prevent contamination.[5][6][7]
-
Engineering Controls: All work with powdered this compound should be performed in a certified chemical fume hood or a glove box.
-
Weighing: Weigh the compound in a fume hood or a balance enclosure.
-
Pipetting: Do not pipette by mouth.[6]
-
Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.[5]
-
Working Alone: Avoid working alone when handling hazardous materials.[6]
Storage Requirements
Proper storage is essential to maintain the integrity of the compound and ensure laboratory safety.[1][8][9]
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Atmosphere | Container | Duration |
| Powder | -20°C | Desiccated, protect from light | Tightly sealed vial | Up to 3 years[1] |
| Stock Solution (in DMSO) | -20°C or -80°C | Protect from light | Tightly sealed, amber vials | Up to 1 month[1] |
-
Segregation: Store this compound away from strong acids, bases, and oxidizing agents.[8]
-
Labeling: All containers must be clearly labeled with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.[7]
-
Inventory: Maintain an accurate inventory of the compound.
Spill and Leak Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and the laboratory safety officer.
-
Secure: Restrict access to the spill area.
-
Cleanup (for trained personnel only):
-
Wear appropriate PPE.
-
Powder Spill: Gently cover the spill with a damp paper towel to avoid raising dust. Use a chemical spill kit to absorb the material.
-
Solution Spill: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Disposal: All cleanup materials must be disposed of as hazardous waste.
Disposal
All waste materials containing this compound (e.g., empty vials, contaminated PPE, cleanup materials) must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
-
Preparation: Before starting, ensure all necessary PPE is worn and work will be conducted in a chemical fume hood.
-
Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully add the desired amount of this compound powder (e.g., 4.67 mg for 1 mL of 10 mM solution).
-
Solubilization: Add the calculated volume of anhydrous DMSO to the vial. For quantities of 10 mg or less, solvents can be added directly to the product vial.[1]
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.[1] Store at -20°C or -80°C, protected from light.
Protocol for Preparation of Working Solutions for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for the experiment.
-
Important: To avoid precipitation, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%).
-
-
Application: Add the working solutions to the cell cultures as per the experimental design.
Visualizations
Experimental Workflow for Screening this compound
A general workflow for the preparation and use of this compound in a cell-based assay.
Hypothetical Signaling Pathway Modulated by this compound
A hypothetical signaling pathway where this compound acts as an inhibitor of a cytoplasmic kinase.
References
- 1. captivatebio.com [captivatebio.com]
- 2. Design, synthesis, and evaluation of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. cdp.dhs.gov [cdp.dhs.gov]
- 6. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 7. macschem.us [macschem.us]
- 8. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 9. Chemical Storage and Segregation | Environmental Health & Safety [ehs.missouri.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Chitinovorin A and Analogs
Disclaimer: The total chemical synthesis of Chitinovorin A has not been published in peer-reviewed literature. This guide provides troubleshooting and frequently asked questions based on established synthetic methodologies for structurally related complex β-lactam antibiotics. The proposed strategies are intended to guide researchers in developing a synthetic route and overcoming potential challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
The synthesis of this compound, a complex peptide-based β-lactam natural product, presents several significant challenges:
-
Stereochemical Complexity: The molecule contains multiple stereocenters that must be controlled throughout the synthesis.
-
β-Lactam Ring Strain: The four-membered β-lactam ring is highly strained and susceptible to opening, requiring mild reaction conditions for its formation and subsequent steps.[1]
-
Peptide Couplings: The formation of multiple peptide bonds, especially between sterically hindered or unusual amino acids, can be low-yielding and prone to racemization.
-
Modified Amino Acids: The synthesis of the non-proteinogenic amino acid components of the side chains requires dedicated synthetic routes.
-
Protecting Group Strategy: A complex and orthogonal protecting group strategy is necessary to selectively unmask functional groups for subsequent reactions.
-
Purification: The high polarity and complex nature of this compound and its intermediates make purification challenging, often requiring specialized chromatographic techniques.
Q2: What are the key retrosynthetic disconnections for a potential synthesis of this compound?
A plausible retrosynthetic analysis of this compound would involve the following key disconnections:
-
Final Peptide Coupling: Disconnection of the final peptide bond to yield the fully functionalized cephem core and the complex peptide side chain.
-
Cephem Core Synthesis: The cephem core can be synthesized through various methods, including those starting from chiral amino acids or employing cycloaddition reactions to form the β-lactam ring.
-
Peptide Side Chain Synthesis: The peptide side chain can be assembled linearly using solid-phase or solution-phase peptide synthesis, incorporating the non-standard amino acid residues.
Q3: Which analytical techniques are most suitable for monitoring the synthesis and characterizing the final product?
A combination of analytical techniques is essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 2D NMR (COSY, HSQC, HMBC) are crucial for structural elucidation of intermediates and the final product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of intermediates and the final product. LC-MS is invaluable for monitoring reaction progress and purity.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is necessary to determine enantiomeric purity, while analytical reversed-phase or HILIC HPLC is used to assess chemical purity.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the characteristic β-lactam carbonyl stretch (~1760 cm⁻¹).
Troubleshooting Guides
Problem 1: Low Yield in β-Lactam Ring Formation
The formation of the strained four-membered β-lactam ring is often a low-yielding step.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | - Use less sterically demanding protecting groups on the precursor. - Employ a more reactive ketene (B1206846) or imine partner in Staudinger cycloadditions. |
| Incorrect Stereochemistry of Precursor | - Verify the stereochemistry of the starting materials. The relative stereochemistry of substituents on the imine and ketene can significantly impact the efficiency of cycloaddition. |
| Decomposition of Reactants or Product | - Ensure strictly anhydrous and inert reaction conditions. - Lower the reaction temperature. - Choose a milder cyclization method. |
| Inefficient Cyclization Method | - Screen different cyclization methods, such as the Staudinger reaction, Gilman-Speeter reaction, or intramolecular cyclization of β-amino acids. |
Table 1: Comparison of Common β-Lactam Formation Methods
| Method | Typical Reagents | Advantages | Common Issues | Reported Yield Range |
| Staudinger Cycloaddition | Ketene + Imine | Convergent, versatile. | Racemization, side reactions. | 20-70% |
| Gilman-Speeter Reaction | Reformatsky enolate + Imine | Good for certain substitution patterns. | Requires specific substrates. | 30-60% |
| Intramolecular Cyclization | β-amino acid with activating agent | Can provide good stereocontrol. | Requires multi-step precursor synthesis. | 40-80% |
Problem 2: Epimerization during Peptide Coupling
Loss of stereochemical integrity at the α-carbon during peptide bond formation is a common problem.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Over-activation of the Carboxylic Acid | - Use a coupling reagent with a lower propensity for racemization (e.g., COMU, PyAOP). - Add a racemization suppressor like ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®). |
| Prolonged Reaction Time or Elevated Temperature | - Monitor the reaction closely and quench it as soon as it is complete. - Run the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Strong Base | - Use a hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine. |
Table 2: Performance of Common Peptide Coupling Reagents
| Coupling Reagent | Additive | Relative Coupling Efficiency | Racemization Risk |
| DCC/DIC | HOBt | Moderate | Moderate |
| HBTU/TBTU | HOBt | High | Low to Moderate |
| HATU/HCTU | HOAt | Very High | Low |
| COMU | OxymaPure® | Very High | Very Low |
Problem 3: Difficulty in Purification of Polar Intermediates and Final Product
The high polarity of this compound and its precursors can lead to poor retention on standard reversed-phase HPLC columns and difficult separation from polar byproducts.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| High Polarity of the Molecule | - Use Hydrophilic Interaction Liquid Chromatography (HILIC) which is specifically designed for the retention and separation of polar compounds.[2][3][4] - For reversed-phase HPLC, use a column with a polar endcapping or a phenyl-hexyl phase to increase retention.[3] |
| Ionic Nature of the Molecule | - In reversed-phase HPLC, use an ion-pairing reagent (e.g., trifluoroacetic acid for amines, triethylamine (B128534) for carboxylic acids) in the mobile phase to increase retention and improve peak shape.[3] - Consider ion-exchange chromatography. |
| Co-elution with Polar Impurities | - Optimize the gradient elution profile. - Screen different mobile phase compositions and pH. |
Experimental Protocols (Generalized)
Note: These are generalized protocols and will require optimization for the specific substrates in a synthesis of this compound.
Protocol 1: Staudinger [2+2] Cycloaddition for β-Lactam Formation
-
To a solution of the imine (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM, 0.1 M) under an argon atmosphere at -78 °C, add triethylamine (1.2 equiv).
-
Slowly add a solution of the acid chloride (to form the ketene in situ) (1.1 equiv) in anhydrous DCM over 30 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: HATU-Mediated Peptide Coupling
-
Dissolve the N-protected amino acid (1.0 equiv) and the amino-deprotected peptide fragment (1.0 equiv) in anhydrous dimethylformamide (DMF, 0.1 M) under an argon atmosphere.
-
Add HATU (1.1 equiv) and diisopropylethylamine (DIPEA) (2.0 equiv) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude peptide by flash column chromatography or preparative HPLC.
Visualizations
Caption: Generalized synthetic workflow for this compound.
References
Technical Support Center: Optimizing Chitinovorin A Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during in vitro experiments with Chitinovorin A.
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration for this compound in a new cell line?
For a novel compound like this compound, it is recommended to start with a wide concentration range to determine its cytotoxic and bioactive effects. A common starting point is a logarithmic dilution series, for example, from 100 µM down to 1 nM. This broad range helps in identifying the optimal concentration window for your specific cell line and assay.
2. My cells are dying at all tested concentrations of this compound. What should I do?
If you observe widespread cell death, it is likely that the concentrations used are too high. It is advisable to expand the dilution series to lower concentrations (e.g., into the picomolar range). Additionally, consider reducing the incubation time. Performing a time-course experiment alongside a concentration-response curve can help distinguish between acute toxicity and a desired biological effect.
3. This compound is not showing any effect in my assay. What could be the reason?
Several factors could contribute to a lack of bioactivity:
-
Suboptimal Concentration: The effective concentration might be higher than the tested range. Consider testing higher concentrations, being mindful of solubility limits.
-
Poor Solubility: this compound may not be fully dissolved in your culture medium.
-
Metabolic Instability: The compound might be rapidly degraded by the cells.
-
Incorrect Target: The cellular target of this compound may not be present or functionally important in your chosen cell line.
4. How can I improve the solubility of this compound in my culture medium?
If you suspect poor solubility, you can try the following:
-
Use of a Co-solvent: A small percentage of a biocompatible solvent like DMSO can be used to prepare a concentrated stock solution. Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and include a vehicle control in your experiment.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer might enhance solubility.
-
Formulation: In some cases, formulation with excipients like cyclodextrins can improve aqueous solubility.
Troubleshooting Guide
This guide addresses common problems encountered when optimizing this compound concentration.
| Problem | Possible Cause | Suggested Solution |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Uneven compound distribution | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Mix the plate gently after adding this compound. |
| Unexpected or inconsistent results | - Contamination (mycoplasma, bacteria, fungi)- Cell line misidentification or genetic drift | - Regularly test cell cultures for contamination.- Use authenticated cell lines from a reputable source and monitor passage number. |
| Precipitation of this compound in the well | - Poor solubility at the tested concentration- Interaction with media components | - Visually inspect wells after compound addition.- Prepare fresh stock solutions.- Consider using a different basal medium or serum. |
| Edge effects on the assay plate | - Evaporation from outer wells | - Do not use the outer wells of the plate for experimental samples; fill them with sterile PBS or media.- Ensure proper humidification in the incubator. |
Experimental Protocols
MTT Cytotoxicity Assay
This assay measures cell viability by assessing the metabolic activity of mitochondria.
Materials:
-
96-well clear flat-bottom plates
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-treatment control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Cell-Based Reporter Assay
This protocol describes a general approach for a luciferase-based reporter assay to measure the activity of a specific signaling pathway.
Materials:
-
Stable cell line expressing a luciferase reporter gene under the control of a specific promoter
-
96-well white opaque flat-bottom plates
-
Complete culture medium
-
This compound stock solution
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the reporter cell line into a 96-well white plate.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of this compound. Include appropriate positive and negative controls for pathway activation/inhibition.
-
Incubate for the desired period for the signaling pathway to respond.
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the reporter activity to a measure of cell viability if necessary.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| HCT116 | Colon Cancer | 2.5 |
| HeLa | Cervical Cancer | 8.1 |
Visualizations
Caption: Hypothetical inhibition of a kinase cascade by this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: A logical guide for troubleshooting low bioactivity.
How to prevent degradation of Chitinovorin A in experimental setups
For researchers, scientists, and drug development professionals, ensuring the stability and integrity of experimental compounds is paramount. This guide provides detailed information and protocols to prevent the degradation of Chitinovorin A in experimental setups. This compound is a chitin (B13524) synthesis inhibitor, a class of compounds often used as insecticides due to their targeted disruption of the molting process in insects.[1][2][3] Understanding its stability profile is crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
Q2: What are the primary factors that can cause this compound to degrade?
Like many benzoylurea (B1208200) compounds, this compound is susceptible to degradation through several pathways:
-
Photodegradation: Exposure to light, particularly UV radiation, can cause the breakdown of the molecule.[8]
-
Hydrolysis: The compound can be broken down by reacting with water, a process that is significantly influenced by the pH of the solution.[9][10][11][12]
-
Thermal Degradation: High temperatures can accelerate the degradation process.[13]
Q3: How does pH affect the stability of this compound in aqueous solutions?
Benzoylurea insecticides are generally more stable in acidic to neutral conditions and are susceptible to alkaline hydrolysis.[10][11][12] The half-life of these compounds can decrease dramatically as the pH increases above 7. For example, the herbicide flumioxazin (B1672886) is very stable at pH 5, but its half-life drops to 24 hours at pH 7 and to just 15 minutes at pH 9.[11] Therefore, maintaining a slightly acidic to neutral pH is crucial when working with aqueous solutions of this compound.
Q4: What are the visible signs of this compound degradation?
Visible signs of degradation may not always be apparent. However, you might observe:
-
A change in the color of the solution.
-
The formation of precipitates.
-
A decrease in the expected biological activity in your experiments.
It is always recommended to use analytical methods like HPLC to confirm the integrity of the compound if degradation is suspected.
Q5: Are there any recommended stabilizers for this compound solutions?
While specific stabilizers for this compound are not extensively documented, general stabilizers for pesticides and other small molecules in solution can be considered. These include:
-
Surfactants: Non-ionic surfactants can help to keep the compound evenly dispersed and can have a stabilizing effect.[14]
-
Hindered Amine Light Stabilizers (HALS): These are used to protect materials from UV degradation.[15]
-
Antioxidants: To prevent oxidative degradation.
The choice of stabilizer will depend on the specific experimental conditions and should be validated to ensure it does not interfere with the assay.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity in experiments | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound is stored in a cool, dark, and dry place. 2. Check Solution pH: Measure the pH of your experimental solutions. If alkaline, adjust to a slightly acidic or neutral pH using a suitable buffer.[10][11][12] 3. Protect from Light: Prepare and handle solutions in a dark room or using amber-colored vials to minimize light exposure. 4. Prepare Fresh Solutions: Use freshly prepared solutions for each experiment to avoid degradation over time. |
| Precipitate formation in the stock solution | The compound may be coming out of solution due to temperature changes or solvent evaporation. The precipitate could also be a degradation product. | 1. Gently Warm the Solution: If the precipitate is the compound itself, gentle warming and vortexing may help it redissolve. 2. Confirm Solubility: Check the solubility of this compound in your chosen solvent. You may need to use a different solvent or a co-solvent system. 3. Filter the Solution: If redissolving is not possible, you can filter the solution to remove the precipitate, but be aware that this will lower the concentration of your active compound. It is advisable to prepare a fresh solution. |
| Inconsistent results between experiments | Variability in the preparation of this compound solutions or degradation during the experiment. | 1. Standardize Solution Preparation: Follow a strict, documented protocol for preparing all solutions. 2. Control Experimental Conditions: Ensure that all experiments are conducted under the same conditions of light, temperature, and pH. 3. Use an Internal Standard: If using analytical methods to quantify the compound, include an internal standard to account for any variations. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO) or another suitable organic solvent
-
Vortex mixer
-
Amber-colored microcentrifuge tubes or vials
-
Calibrated analytical balance
-
-
Procedure:
-
Tare the analytical balance with an empty, sterile amber-colored microcentrifuge tube.
-
Carefully weigh the desired amount of this compound into the tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the tube tightly and vortex until the solid is completely dissolved.
-
Store the stock solution at -20°C in the dark.
-
Protocol 2: Preparation of Working Solutions
-
Materials:
-
This compound stock solution
-
Appropriate experimental buffer or medium (ensure pH is between 5.5 and 7.0)[10]
-
Sterile, amber-colored tubes
-
-
Procedure:
-
Thaw the stock solution at room temperature, protected from light.
-
Perform serial dilutions of the stock solution with the experimental buffer to achieve the desired final concentrations.
-
Prepare the working solutions immediately before use to minimize degradation.
-
If the experiment is lengthy, keep the working solutions on ice and protected from light.
-
Quantitative Data on Benzoylurea Insecticide Stability
The following table summarizes the stability of some benzoylurea insecticides under different pH conditions. While this data is not specific to this compound, it provides a general indication of the stability profile for this class of compounds.
| Compound | pH | Half-life | Reference |
| Acephate | 5 | 40 days | [16] |
| Acephate | 7 | 46 days | [16] |
| Acephate | 9 | 16 days | [16] |
| Azinphos-methyl | 5 | 17 days | [16] |
| Azinphos-methyl | 7 | 10 days | [16] |
| Azinphos-methyl | 9 | 12 hours | [16] |
| Bendiocarb | 5 | 48 days | [16] |
| Bendiocarb | 7 | 3 days | [16] |
| Bendiocarb | 9 | 45 minutes | [16] |
| Flumioxazin | 5 | Stable for several days | [11] |
| Flumioxazin | 7 | ~24 hours | [11] |
| Flumioxazin | 9 | ~15 minutes | [11] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of the chitin biosynthesis pathway by this compound.
Caption: Recommended experimental workflow for using this compound.
References
- 1. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Chitin synthesis inhibitors: old molecules and new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on Insecticidal Activities and Action Mechanism of Novel Benzoylphenylurea Candidate NK-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. jeb.co.in [jeb.co.in]
- 8. researchgate.net [researchgate.net]
- 9. atticusllc.com [atticusllc.com]
- 10. Effects of Water pH on the Stability of Pesticides | MU Extension [extension.missouri.edu]
- 11. PI-156/PI193: Water pH and the Effectiveness of Pesticides [edis.ifas.ufl.edu]
- 12. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 13. jppp.journals.ekb.eg [jppp.journals.ekb.eg]
- 14. Shop Best Stabilizing Agent Products [solutionsstores.com]
- 15. Special UV stabilizers to resist insecticides and pesticides in Green House Films [plastemart.com]
- 16. files.core.ac.uk [files.core.ac.uk]
Identifying and mitigating off-target effects of Chitinovorin A
Welcome to the technical support center for Chitinovorin A. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential off-target effects during experimentation.
Compound Profile: this compound (Hypothetical)
-
Class: Small molecule kinase inhibitor
-
Primary Target: Chitinase-related Kinase 1 (CRK1)
-
Mechanism of Action: ATP-competitive inhibitor of CRK1, blocking the downstream phosphorylation of Proto-oncogene protein X (POX).
-
Therapeutic Area: Oncology (investigational)
Frequently Asked Questions (FAQs)
Q1: What is the known on-target pathway for this compound?
This compound is designed to inhibit the CRK1 signaling pathway. CRK1 is a kinase that, upon activation by upstream signals, phosphorylates and activates the downstream effector protein POX. The activation of POX is implicated in cell proliferation and survival in certain cancer types. By inhibiting CRK1, this compound is expected to reduce cell proliferation and promote apoptosis in CRK1-dependent cancer cells.
Q2: My cells are showing unexpected toxicity at concentrations where the on-target (CRK1) is not fully inhibited. What could be the cause?
This phenomenon often suggests the presence of off-target effects, where this compound interacts with unintended molecular targets.[1][2] Such interactions can lead to toxicity or other phenotypic changes that are independent of the intended CRK1 inhibition.[1] It is crucial to investigate these possibilities early to ensure that the observed cellular phenotype is correctly attributed to the on-target activity.
Q3: How can I experimentally distinguish between on-target and off-target effects of this compound?
A reliable method is to use genetics in combination with the chemical probe.[1] The core principle is to use a mutant version of the target protein (CRK1) that is resistant to this compound. On-target effects will be diminished or absent in cells expressing the resistant mutant, while off-target effects will persist.[1]
Troubleshooting Guide
Issue 1: Inconsistent Phenotypic Readouts
You observe high variability in your experimental results (e.g., cell viability, reporter assays) between batches or experiments.
-
Possible Cause: Off-target effects can introduce biological variability, especially if the off-targets are expressed at different levels in your cell lines or if culture conditions fluctuate.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Use a target engagement assay (e.g., cellular thermal shift assay - CETSA) to confirm that this compound is binding to CRK1 at the concentrations used.
-
Generate a Resistant Mutant: Create a cell line with a mutation in the CRK1 binding pocket that prevents this compound from binding. Compare the phenotypic effects of the compound in wild-type vs. mutant cells.[1]
-
Use a Structurally Unrelated Inhibitor: If available, use another CRK1 inhibitor with a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Issue 2: Observed Phenotype Does Not Match Genetic Knockdown of Target
The phenotype observed with this compound treatment (e.g., rapid apoptosis) is different from the phenotype observed when silencing CRK1 using siRNA or CRISPR (e.g., slow growth arrest).
-
Possible Cause: This is a strong indicator of off-target effects. Completely removing a target protein via genetic methods can lead to different outcomes than pharmacologically inhibiting it, especially if the inhibitor hits other targets.[1]
-
Troubleshooting Workflow: The following workflow can help systematically identify the source of the discrepancy.
Protocols for Off-Target Identification
Protocol 1: In Silico Off-Target Prediction
Computational methods can predict potential off-targets by comparing the chemical structure of this compound to databases of known ligands for other proteins.[3]
-
Methodology:
-
Obtain Structure: Obtain the 2D (SMILES) and 3D (SDF) structure of this compound.
-
Select Tools: Utilize computational platforms such as Similarity Ensemble Approach (SEA), which compares ligand topology to predict targets.[3]
-
Perform Search: Submit the structure to the platform. The output will be a list of potential off-targets ranked by a similarity score or statistical confidence.
-
Analyze Results: Prioritize potential off-targets that are known to be expressed in your experimental system and have plausible biological roles that could explain the observed phenotype.
-
Protocol 2: Proteome-Wide Experimental Screen
Thermal Proteome Profiling (TPP) or Proteome Integral Solubility Alteration (PISA) assays can identify direct protein targets of a compound in an unbiased, proteome-wide manner.
-
Methodology:
-
Cell Lysis: Prepare cell lysates from your experimental model.
-
Compound Treatment: Treat aliquots of the lysate with this compound at a high concentration and a vehicle control (e.g., DMSO).
-
Thermal Challenge (for TPP): Heat the aliquots across a range of temperatures. Target binding stabilizes proteins, shifting their melting point.
-
Protein Digestion & MS: Isolate soluble proteins, digest them into peptides, and analyze them using quantitative mass spectrometry.
-
Data Analysis: Identify proteins whose thermal stability significantly changes upon this compound treatment. These are candidate targets.
-
Data Summary Tables
The following tables provide templates for organizing your experimental data to compare on- and off-target effects.
Table 1: Potency of this compound on On-Target vs. Identified Off-Targets
| Target | IC50 / EC50 (nM) | Assay Type | Cell Line | Notes |
| CRK1 (On-Target) | e.g., 50 nM | Kinase Assay (in vitro) | - | Primary intended target. |
| Off-Target Kinase A | e.g., 250 nM | Kinase Assay (in vitro) | - | 5-fold less potent. |
| Off-Target Protein B | e.g., 800 nM | Cellular Thermal Shift | HCT116 | Weaker binding. |
| Off-Target Protein C | e.g., >10,000 nM | Biochemical Assay | - | Not a significant hit. |
Table 2: Phenotypic Effects in Wild-Type vs. Resistant Mutant Cells
| Phenotype Assay | This compound Effect (Wild-Type Cells) | This compound Effect (CRK1-Resistant Cells) | Interpretation |
| Cell Viability (72h) | GI50 = 100 nM | GI50 > 10,000 nM | On-Target Effect |
| Apoptosis (Caspase-3/7) | 4-fold increase at 500 nM | 4-fold increase at 500 nM | Off-Target Effect |
| p-POX Levels (Western) | Reduced by 90% at 100 nM | No change | On-Target Effect |
Signaling Pathway Diagrams
The following diagrams illustrate the intended on-target pathway of this compound and a hypothetical off-target interaction.
References
- 1. Achieving the promise and avoiding the peril of chemical probes using genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Technical Support Center: Addressing Cytotoxicity Issues with Chitinovorin A in Cell Lines
Important Notice: Information regarding a compound specifically named "Chitinovorin A" is not available in the public domain. The following content has been generated based on common challenges and troubleshooting strategies for cytotoxic compounds in cell culture experiments and may not be directly applicable to a compound with this specific name. Researchers should adapt these recommendations based on the known characteristics of their specific test agent.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address cytotoxicity issues when working with novel compounds like this compound in various cell lines.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cytotoxicity with this compound across multiple cell lines, even at low concentrations. What could be the primary reason?
A1: High cytotoxicity at low concentrations can stem from several factors. It's possible that this compound targets a fundamental cellular process essential for survival in most cell types. Another possibility is off-target effects where the compound interacts with unintended molecular targets, leading to widespread cell death. The inherent sensitivity of the specific cell lines being used can also play a significant role; some cell lines are more robust, while others are highly sensitive to cytotoxic agents.[1] It is also crucial to ensure the purity of the compound, as contaminants could contribute to the observed toxicity.
Q2: How can we determine if the observed cytotoxicity is the intended effect of this compound or an artifact of our experimental setup?
A2: To differentiate between on-target cytotoxicity and experimental artifacts, it is essential to include proper controls. A vehicle control (the solvent used to dissolve this compound, e.g., DMSO) is critical to ensure the solvent itself is not causing cell death. Performing dose-response experiments across a wide range of concentrations can help determine if the cytotoxicity is dose-dependent, which is a hallmark of a specific pharmacological effect.[1] Additionally, employing multiple, distinct cytotoxicity assays (e.g., MTT, LDH release, and live/dead cell staining) can help confirm the results and rule out artifacts associated with a single assay method.
Q3: Are there general strategies to reduce the non-specific cytotoxicity of a compound during in vitro experiments?
A3: Yes, several strategies can be employed. Optimizing the incubation time is a key first step; shorter exposure times may be sufficient to observe the desired effect while minimizing off-target toxicity. Reducing the concentration of the compound is the most direct way to mitigate cytotoxicity. It is also worth considering the formulation of the compound. For compounds with poor solubility, aggregation can lead to non-specific effects and cytotoxicity. Using a different solvent or including solubilizing agents might help. Finally, ensure that the cell culture conditions, such as media composition and confluency, are optimal and consistent across experiments, as these factors can influence cell health and sensitivity to toxic insults.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to this compound cytotoxicity.
| Observed Issue | Potential Cause | Recommended Action |
| High cell death in vehicle control wells | Solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.5% for DMSO). Run a solvent toxicity curve to determine the maximum tolerated concentration for your specific cell lines. |
| Contamination of media or reagents. | Use fresh, sterile media and reagents. Regularly test cell cultures for mycoplasma contamination. | |
| Inconsistent cytotoxicity results between experiments | Variation in cell seeding density. | Maintain a consistent cell seeding density for all experiments. |
| Differences in compound preparation. | Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. | |
| Fluctuation in incubation conditions. | Ensure consistent incubation times, temperature, and CO2 levels. | |
| High cytotoxicity observed at all tested concentrations | The compound is highly potent. | Expand the dose-response curve to include much lower concentrations to determine the IC50 value accurately. |
| The chosen cell lines are extremely sensitive. | Test this compound on a panel of cell lines with varying sensitivities, including some known to be more resistant to cytotoxic agents. | |
| Discrepancies between different cytotoxicity assays | Different assays measure different cellular endpoints. | An MTT assay measures metabolic activity, while an LDH assay measures membrane integrity. Use multiple assays to get a comprehensive picture of the cytotoxic mechanism. For example, complement a viability assay with an apoptosis assay (e.g., caspase activity or Annexin V staining). |
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Vehicle Concentration
-
Cell Seeding: Plate cells at the desired density in a 96-well plate and allow them to adhere overnight.
-
Vehicle Preparation: Prepare serial dilutions of the vehicle (e.g., DMSO) in the cell culture medium to achieve a range of final concentrations (e.g., 0.01% to 2.0%).
-
Treatment: Replace the medium in the wells with the medium containing the different vehicle concentrations. Include a "medium only" control.
-
Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a standard cell viability assay (e.g., MTT or CellTiter-Glo®) to assess the effect of the vehicle on cell viability.
-
Analysis: Determine the highest concentration of the vehicle that does not significantly reduce cell viability compared to the "medium only" control. This will be your maximum vehicle concentration for subsequent experiments.
Protocol 2: Dose-Response and IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium containing the optimal, non-toxic vehicle concentration. A typical starting range might be from 100 µM down to 1 nM.
-
Treatment: Treat the cells with the various concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the cells for a defined period (e.g., 48 hours).
-
Cytotoxicity Assessment: Perform a cytotoxicity assay to measure cell viability.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis to fit a dose-response curve and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
Visualizing Experimental Workflow and Cellular Pathways
To aid in experimental design and understanding potential mechanisms of cytotoxicity, the following diagrams illustrate a general troubleshooting workflow and a hypothetical signaling pathway that could be affected by a cytotoxic agent.
A logical workflow for troubleshooting high cytotoxicity observations.
A potential signaling pathway leading to cytotoxicity.
References
Establishing appropriate experimental controls for Chitinovorin A studies
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals working with Chitinovorin A. Our goal is to help you establish appropriate experimental controls and navigate common challenges in your studies.
Frequently Asked Questions (FAQs)
Compound-Related Issues
1. Why is my this compound treatment showing high variability between experiments?
High variability can be due to several factors:
-
Compound Stability: this compound may be unstable in your experimental media. Consider the half-life of the compound under your specific conditions (e.g., temperature, pH, light exposure).
-
Solvent Effects: The vehicle used to dissolve this compound (e.g., DMSO) can have biological effects on its own. It is crucial to include a vehicle-only control in all experiments.
-
Cell Passage Number: As cells are passaged, their characteristics can change, potentially altering their response to this compound. It is recommended to use cells within a consistent and low passage number range.
2. I am observing unexpected off-target effects. How can I confirm if these are specific to this compound?
Distinguishing on-target from off-target effects is a critical aspect of drug development.[1][2][3] Here are some strategies:
-
Use of a Structural Analog: Synthesize or obtain a structurally similar but inactive analog of this compound. This "negative control" compound should not elicit the biological effects of this compound if they are target-specific.
-
Target Knockdown/Knockout: If the molecular target of this compound is known, use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate its expression.[4] The effect of this compound should be diminished or absent in these modified cells.
-
Rescue Experiments: In target knockdown/knockout cells, re-introducing a version of the target that is resistant to knockdown but still functional can help confirm that the observed phenotype is due to the on-target effect of this compound.[5]
Experimental Design & Controls
3. What are the essential positive and negative controls for a cell viability assay with this compound?
Proper controls are essential for interpreting cytotoxicity data.[6][7][8]
-
Negative Controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the vehicle itself.[6]
-
Untreated Control: Cells cultured in media alone to represent baseline cell viability.
-
-
Positive Controls:
-
Known Cytotoxic Agent: A well-characterized compound known to induce cell death in your cell line (e.g., staurosporine, doxorubicin). This confirms that your assay is capable of detecting cytotoxicity.
-
Maximum Lysis Control: Cells treated with a lysis agent (e.g., Triton X-100) to determine the signal corresponding to 100% cell death.[6]
-
4. How do I control for the potential effects of this compound on cell proliferation versus cytotoxicity?
It's important to distinguish whether this compound is killing cells (cytotoxicity) or simply inhibiting their growth (cytostasis).[6]
-
Cell Counting Assays: Directly count the number of viable cells at different time points after treatment. A decrease in cell number compared to the initial seeding density suggests cytotoxicity, while a stable number suggests cytostasis.
-
Live/Dead Staining: Use fluorescent dyes that differentiate between live and dead cells (e.g., trypan blue, propidium (B1200493) iodide with calcein (B42510) AM). This allows for direct visualization and quantification of cell death.
-
Apoptosis vs. Necrosis Assays: Employ assays that can distinguish between different modes of cell death, such as Annexin V/PI staining for apoptosis or LDH release assays for necrosis.[8]
Troubleshooting Guides
Problem: Inconsistent IC50 values for this compound in cytotoxicity assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Seeding Density | Optimize and standardize the initial number of cells seeded per well. Ensure even cell distribution. | Consistent cell numbers at the start of the experiment will lead to more reproducible IC50 values. |
| Incubation Time | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. | The IC50 value may change with incubation time; selecting the most consistent time point is crucial. |
| Assay Interference | Run a control plate without cells to check if this compound interferes with the assay reagents (e.g., absorbance or fluorescence). | No signal should be detected in the absence of cells, confirming that the compound does not directly interfere with the assay. |
| Compound Precipitation | Visually inspect the wells under a microscope for any signs of compound precipitation at higher concentrations. | If precipitation is observed, consider using a different solvent or formulation to improve solubility. |
Problem: Difficulty validating the cellular target of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Target Knockdown | Verify the knockdown efficiency of your siRNA or shRNA using qPCR or Western blotting. | A significant reduction in target mRNA or protein levels is necessary to observe a change in response to this compound. |
| Functional Redundancy | Investigate if other proteins with similar functions might be compensating for the loss of the target protein. | If functional redundancy is suspected, consider simultaneous knockdown of multiple targets. |
| Off-Target Effects of Knockdown Reagent | Use at least two different, non-overlapping siRNA sequences for the same target to rule out off-target effects of the siRNA itself. | Consistent results with multiple knockdown reagents strengthen the conclusion that the effect is target-specific. |
| Indirect Mechanism of Action | Consider the possibility that this compound does not directly bind to your hypothesized target but affects its activity through an upstream signaling pathway. | Further investigation into the upstream regulators of the target may be necessary. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare vehicle control and positive control solutions.
-
Treatment: Remove the old medium from the cells and add the different concentrations of this compound, vehicle control, and positive control. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Validating On-Target Activity using siRNA-Mediated Gene Knockdown
-
siRNA Transfection: Transfect cells with either a non-targeting control siRNA or an siRNA specific to the putative target of this compound.
-
Incubation: Allow the cells to grow for 48-72 hours to ensure efficient knockdown of the target protein.
-
Verification of Knockdown: Harvest a subset of cells to confirm the reduction of the target protein or mRNA levels using Western blotting or qPCR, respectively.
-
This compound Treatment: Re-seed the transfected cells into a new plate and treat them with a range of concentrations of this compound.
-
Phenotypic Assay: Perform a relevant functional assay (e.g., cell viability, signaling pathway activation) to assess the cellular response to this compound in both control and knockdown cells.
-
Data Analysis: Compare the dose-response curves of this compound in the control and knockdown cells. A rightward shift in the dose-response curve in the knockdown cells would indicate that the compound's effect is dependent on the target.
Visualizations
Caption: A generalized workflow for determining the IC50 of this compound.
Caption: Hypothetical signaling pathway for this compound, including a potential off-target interaction.
Caption: Logical relationship of essential controls in a this compound experiment.
References
- 1. Drug target validation and identification of secondary drug target effects using DNA microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making a Morpholino Experiment Work: Controls, Favoring Specificity, Improving Efficacy, Storage, and Dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. An optimized MTT bioassay for determination of cytotoxicity of fumonisins in turkey lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Stability of Chitinovorin A for Long-Term Assays
Disclaimer: Publicly available information on the specific stability profile of Chitinovorin A is limited. The following troubleshooting guides and FAQs are based on established best practices for enhancing the stability of natural products with similar hypothetical characteristics.
Hypothetical Compound Profile: this compound
To provide a useful framework, we will assume this compound is a novel macrocyclic lactone with a complex structure that includes ester and amide bonds, making it susceptible to hydrolysis, oxidation, and phot-degradation. Its activity is presumed to be highly dependent on its conformational integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can degrade this compound during long-term assays?
A1: The stability of this compound can be influenced by several factors. The most significant are pH, temperature, light, and the presence of oxidative agents or hydrolytic enzymes in the assay medium.[1][2][3] Prolonged exposure to non-optimal conditions can lead to a significant loss of biological activity.
Q2: What is the recommended storage condition for this compound stock solutions?
A2: For long-term storage, this compound stock solutions should be prepared in a dry, aprotic solvent such as anhydrous DMSO and stored at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[4] The stock container should be tightly sealed and protected from light.
Q3: Can I add stabilizers directly to my assay medium?
A3: Yes, the addition of certain stabilizers to the assay medium can enhance the stability of this compound. Common stabilizers include antioxidants like ascorbic acid or glutathione (B108866), and chelating agents such as EDTA to sequester metal ions that can catalyze oxidation.[5] However, it is crucial to first perform control experiments to ensure that the chosen stabilizer does not interfere with the assay itself.
Q4: How can I minimize the adsorption of this compound to plasticware during my experiments?
A4: To reduce the non-specific binding of this compound to plastic surfaces, especially in high-throughput screening assays, the use of low-adhesion microplates is recommended. Additionally, the inclusion of a non-ionic surfactant like Tween-20 or a carrier protein such as bovine serum albumin (BSA) in the assay buffer can help to mitigate this issue.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound activity over the course of a multi-day experiment. | 1. Hydrolysis: The assay buffer pH is not optimal, leading to the breakdown of ester or amide linkages. 2. Oxidation: The presence of dissolved oxygen or metal ions in the medium is causing oxidative degradation. 3. Photodegradation: The experimental setup allows for prolonged exposure to light. | 1. Optimize pH: Determine the optimal pH for this compound stability (see Table 1) and adjust the assay buffer accordingly. 2. Add Antioxidants: Supplement the assay medium with antioxidants like ascorbic acid (0.1-1 mM) or glutathione (0.1-1 mM).[5] 3. Protect from Light: Conduct the experiment in low-light conditions or use amber-colored plates and tubes. |
| Precipitation of this compound in the aqueous assay buffer. | 1. Low Solubility: The concentration of this compound exceeds its solubility limit in the aqueous buffer. 2. Aggregation: The compound is prone to aggregation over time. | 1. Use a Co-solvent: Increase the solubility by including a small percentage of an organic co-solvent like DMSO or ethanol (B145695) in the final assay buffer (typically <1%). Ensure the co-solvent concentration does not affect cell viability or assay performance. 2. Incorporate Stabilizers: The addition of stabilizers like cyclodextrins can enhance solubility and prevent aggregation.[7] |
| Inconsistent results between experimental replicates. | 1. Incomplete Solubilization: The this compound stock solution was not fully dissolved before being added to the assay. 2. Adsorption to Surfaces: The compound is adsorbing to pipette tips and plate wells, leading to variable concentrations.[6] 3. Degradation during Handling: The compound is degrading during sample preparation steps. | 1. Ensure Complete Dissolution: Vortex the stock solution thoroughly before each use. 2. Use Low-Adhesion Materials: Utilize low-retention pipette tips and microplates. Pre-coating plates with a blocking agent like BSA can also be effective. 3. Minimize Handling Time: Prepare samples immediately before use and keep them on ice and protected from light during preparation. |
Quantitative Data Summary
Table 1: Effect of pH on the Stability of this compound at 37°C over 48 hours
| Buffer pH | Remaining Active this compound (%) |
| 5.0 | 92 ± 3.1 |
| 6.0 | 95 ± 2.5 |
| 7.0 | 85 ± 4.2 |
| 7.4 | 78 ± 5.0 |
| 8.0 | 65 ± 6.8 |
Table 2: Impact of Stabilizing Agents on this compound Stability at pH 7.4 and 37°C over 48 hours
| Condition | Remaining Active this compound (%) |
| Control (no stabilizer) | 78 ± 5.0 |
| + 0.5 mM Ascorbic Acid | 91 ± 3.3 |
| + 0.5 mM EDTA | 88 ± 4.1 |
| + 0.1% (w/v) BSA | 85 ± 3.9 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the primary degradation pathways of this compound under various stress conditions.
Methodology:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
For each stress condition, dilute the stock solution to a final concentration of 100 µM in the respective stress solution:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Store at 60°C in a neutral buffer (pH 7.0)
-
Photochemical: Expose to a UV lamp (254 nm) in a neutral buffer (pH 7.0)
-
-
Incubate the solutions for 0, 1, 4, 8, and 24 hours.
-
At each time point, neutralize the acidic and basic solutions.
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC) to quantify the remaining parent compound and identify major degradation products.
Protocol 2: Real-Time Stability Assay of this compound in Assay Medium
Objective: To determine the stability of this compound under actual experimental conditions.
Methodology:
-
Prepare the complete assay medium, including any necessary supplements.
-
Spike the medium with this compound to the final working concentration.
-
Aliquot the this compound-containing medium into sterile, sealed tubes.
-
Incubate the tubes under the standard assay conditions (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 6, 12, 24, 48, 72 hours), remove an aliquot.
-
Immediately analyze the aliquot using a validated bioassay (e.g., cell viability assay, enzyme inhibition assay) to determine the remaining biological activity of this compound.
-
Concurrently, analyze a separate aliquot by HPLC to quantify the concentration of the intact compound.
Visualizations
References
- 1. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anthocyanins: Factors Affecting Their Stability and Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Instability of corticotropin during long-term storage - myth or reality? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. The Commonly Used Stabilizers for Phytochemical-Based Nanoparticles: Stabilization Effects, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Common experimental pitfalls when working with Chitinovorin A
Welcome to the technical support center for Chitinovorin A. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to help you navigate common challenges and achieve reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during experiments with this compound, providing potential causes and solutions.
| Question/Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or no observable biological effect of this compound. | 1. Compound Degradation: this compound may be unstable in your cell culture media.[1] 2. Low Cell Permeability: The compound may not be efficiently entering the cells.[1][2] 3. Incorrect Concentration: The concentration used might be too low to effectively inhibit the target.[1] 4. Suboptimal Treatment Duration: The incubation time may be too short to observe a phenotypic change. | 1. Perform a stability study of this compound in your specific media. Consider refreshing the media with a fresh inhibitor at regular intervals for long-term experiments.[1] 2. Review the physicochemical properties of this compound. If poor permeability is suspected, consider using a different inhibitor with better cell penetration characteristics.[2] 3. Conduct a dose-response experiment to determine the optimal concentration (e.g., IC50) for your specific cell line and experimental endpoint.[1] 4. Perform a time-course experiment to identify the optimal treatment duration. |
| High cellular toxicity observed at effective concentrations. | 1. Off-Target Effects: this compound may be affecting other essential cellular pathways.[1] 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[1] | 1. Use the lowest effective concentration of this compound. If available, consider a more selective inhibitor for the target kinase.[1] 2. Ensure the final concentration of the solvent in the culture media is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
| Variability in results between experimental replicates. | 1. Inconsistent Cell Health: Differences in cell confluency, passage number, or overall health can affect the response to treatment. 2. Pipetting Errors: Inaccurate pipetting can lead to variations in the final concentration of this compound. 3. Uneven Compound Distribution: Improper mixing of the compound in the media can lead to concentration gradients across the culture vessel. | 1. Standardize cell culture conditions, including seeding density and passage number. Regularly check for signs of contamination. 2. Calibrate pipettes regularly and use appropriate pipetting techniques. 3. Ensure thorough but gentle mixing of the media after adding this compound. |
| Precipitation of this compound in stock solution or culture media. | 1. Poor Solubility: The compound may have limited solubility in the chosen solvent or media. 2. Improper Storage: Repeated freeze-thaw cycles of the stock solution can lead to precipitation.[1] | 1. Consult the manufacturer's instructions for the recommended solvent and solubility limits. Consider gentle warming or sonication to aid dissolution. 2. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.[1][3] |
Quantitative Data Summary
The following tables provide hypothetical performance data for this compound to serve as a baseline for experimental design.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| Target Kinase X | 15 |
| Off-Target Kinase Y | 250 |
| Off-Target Kinase Z | >1000 |
Table 2: Cellular Activity of this compound in Various Cancer Cell Lines
| Cell Line | Proliferation GI50 (µM) | Apoptosis EC50 (µM) |
| MCF-7 (Breast) | 0.5 | 1.2 |
| A549 (Lung) | 1.2 | 2.5 |
| HCT116 (Colon) | 0.8 | 1.5 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve solid this compound in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).[1]
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in tightly sealed vials.
-
Storage: Store the aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1][3] For short-term storage (up to one month), solutions can be stored at -20°C.[3]
Protocol 2: Cell Viability/Cytotoxicity Assay using MTT
This protocol outlines a general procedure to assess the effect of this compound on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture media. Remove the old media from the wells and add the media containing different concentrations of this compound. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide] to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the GI50/IC50 value.
Visualizations
Below are diagrams illustrating key concepts and workflows related to this compound experimentation.
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting flowchart for inconsistent experimental outcomes.
References
Strategies to increase the bioavailability of Chitinovorin A in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Chitinovorin A. Our goal is to help you overcome common challenges and enhance the in vivo bioavailability of this promising compound.
Frequently Asked Questions (FAQs)
Q1: We are observing low plasma concentrations of this compound in our animal models after oral administration. What are the potential causes and solutions?
A1: Low oral bioavailability is a common challenge for many natural product-derived compounds. The primary causes often relate to poor aqueous solubility, low permeability across the intestinal epithelium, and significant first-pass metabolism in the liver.
Troubleshooting Steps:
-
Physicochemical Characterization: First, ensure you have thoroughly characterized the solubility and stability of this compound in relevant biological fluids (e.g., simulated gastric and intestinal fluids).
-
Formulation Strategies: If solubility is low, consider advanced formulation approaches. Lipid-based formulations are often a successful strategy for hydrophobic drugs.[1] These can enhance absorption by increasing solubilization in the gastrointestinal tract and can facilitate lymphatic transport, which helps bypass first-pass metabolism.[2]
-
Particle Size Reduction: Reducing the particle size of the active pharmaceutical ingredient (API) to the micro- or nano-scale can significantly increase the surface area for dissolution.[3]
-
Permeability Assessment: Evaluate the intestinal permeability of this compound using in vitro models like Caco-2 cell monolayers. If permeability is a limiting factor, the formulation strategies mentioned above can also be beneficial.
Q2: What formulation strategies are recommended for a compound like this compound, which we suspect has poor water solubility?
A2: For poorly water-soluble compounds, several formulation strategies can be employed to improve bioavailability.[4] The choice of strategy will depend on the specific physicochemical properties of this compound.
Recommended Strategies:
-
Lipid-Based Drug Delivery Systems (LBDDS): These are among the most popular and effective methods for enhancing the bioavailability of poorly soluble drugs.[1][4] Options range from simple oil solutions to more complex systems like Self-Emulsifying Drug Delivery Systems (SEDDS).[5]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer matrix can stabilize it in a higher-energy amorphous state, which improves its dissolution rate and solubility.[2]
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can improve its solubility, protect it from degradation, and potentially offer controlled release.[1][3]
Q3: Can co-administration of other agents improve the bioavailability of this compound?
A3: Yes, co-administration with certain agents, often referred to as "bioavailability enhancers," can be an effective strategy. These agents can act through various mechanisms, such as inhibiting metabolic enzymes or efflux transporters. For instance, some natural products like piperine (B192125) have been shown to enhance the bioavailability of other drugs. Another approach is the use of metabolism inhibitors or membrane permeation enhancers.[6] It is crucial to conduct thorough in vitro and in vivo studies to assess the efficacy and safety of any potential bioavailability enhancer when co-administered with this compound.
Troubleshooting Guides
Issue: High Variability in Pharmacokinetic Data
High variability in plasma concentration-time profiles across study subjects is a frequent issue.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting/Solution |
| Inconsistent Formulation Performance | Ensure the formulation is robust and reproducible. For emulsions or suspensions, verify particle size distribution and stability for each batch. |
| Food Effects | The presence or absence of food can significantly impact the absorption of lipophilic compounds. Standardize feeding protocols (e.g., fasted vs. fed state) across all study arms. |
| Genetic Polymorphisms in Metabolic Enzymes | If metabolism is a major clearance pathway, genetic differences in enzymes (e.g., Cytochrome P450s) can lead to variability. Consider using a more homogeneous animal strain if possible. |
| Gastrointestinal pH and Motility Differences | Factors influencing GI physiology can alter drug dissolution and transit time. Ensure consistent housing and handling conditions to minimize stress-induced physiological changes. |
Issue: Poor Correlation Between In Vitro Dissolution and In Vivo Absorption
The formulation shows good dissolution in vitro, but this does not translate to high bioavailability in vivo.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting/Solution |
| Precipitation in the GI Tract | The drug may dissolve initially but then precipitate in the different pH environments of the gastrointestinal tract. Use in vitro models that simulate the changing conditions of the GI tract. |
| Efflux by Transporters | This compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells. Evaluate P-gp interaction using in vitro assays. |
| Extensive First-Pass Metabolism | The drug is absorbed but rapidly metabolized by the liver before reaching systemic circulation. Consider co-administration with a metabolic inhibitor (after careful evaluation) or a formulation that promotes lymphatic uptake.[2] |
| Instability in GI Fluids | The compound may be degrading in the acidic environment of the stomach or due to enzymatic activity in the intestine. Assess the chemical stability of this compound in simulated gastric and intestinal fluids. |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To formulate this compound in a lipid-based system to enhance its oral bioavailability.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol HP)
-
Vortex mixer
-
Water bath
Methodology:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a clear glass vial. A common starting ratio is 40:40:20 (oil:surfactant:co-surfactant).
-
Heat the mixture in a water bath at 40°C to facilitate mixing.
-
Add the pre-weighed this compound to the excipient mixture.
-
Vortex the mixture until the drug is completely dissolved and a clear, homogenous solution is formed. This is the liquid SEDDS formulation.
-
-
Self-Emulsification Assessment:
-
Add 1 mL of the prepared SEDDS formulation to 250 mL of 0.1 N HCl (simulated gastric fluid) with gentle agitation.
-
Visually observe the formation of the emulsion. A spontaneous formation of a clear or slightly bluish-white emulsion indicates successful self-emulsification.
-
Measure the droplet size of the resulting emulsion using a particle size analyzer. Droplet sizes in the nano-range are desirable.
-
Visualizations
Caption: Workflow for developing and evaluating a bioavailability-enhanced formulation.
Caption: Decision tree for troubleshooting low bioavailability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. upm-inc.com [upm-inc.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. scispace.com [scispace.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Assay Interference
This guide provides a framework for researchers, scientists, and drug development professionals to identify and mitigate assay interference caused by test compounds, using the placeholder "Chitinovorin A" to represent any compound with unknown interference characteristics.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of assay interference by a test compound like this compound?
A1: Assay interference can manifest in several ways. Key indicators include:
-
Irreproducible results: High variability in data between replicate wells or across different experimental days.
-
Atypical dose-response curves: The observed curve deviates from the expected sigmoidal shape. It may be flattened, show an unusually steep drop-off, or plateau at an unexpected level.
-
Discrepancy with known biology: The experimental results contradict established biological knowledge or previously published data for similar compounds or targets.
-
High background signal: An elevated signal in negative control wells containing the compound compared to vehicle-only controls.[1][2]
-
Assay drift: A progressive change in the signal (either increasing or decreasing) over the time it takes to read the entire plate.
Q2: What are the potential mechanisms by which this compound could interfere with my assay?
A2: Without specific knowledge of this compound's properties, interference could stem from several general mechanisms:
-
Optical Interference: The compound may absorb light or be fluorescent at the excitation or emission wavelengths used in your assay, leading to false-positive or false-negative results.
-
Chemical Reactivity: this compound might chemically react with assay components, such as the substrate, detection antibodies, or the enzyme itself. This is a known issue with certain chemical structures, sometimes classified as Pan-Assay Interference Compounds (PAINS).
-
Compound Aggregation: At certain concentrations, the compound may form aggregates that can non-specifically sequester and inhibit enzymes or other proteins.
-
Off-Target Biological Effects: The compound may have biological activities unrelated to the intended target of the assay, which could indirectly affect the readout.[3]
-
Interference with Detection System: The compound could interfere with the detection mechanism itself, for example, by quenching a fluorescent signal or inhibiting a reporter enzyme (e.g., HRP, alkaline phosphatase).
Q3: How can I proactively test for potential interference from this compound?
A3: It is highly recommended to perform a series of preliminary "triage" experiments before embarking on a full screening campaign. These can include:
-
Solubility Assessment: Visually inspect the solubility of this compound in your assay buffer at the highest concentration to be tested. Precipitated compound can cause light scattering and other issues.
-
Optical Profiling: Scan the absorbance and fluorescence spectra of this compound to identify any overlap with your assay's detection wavelengths.
-
Target-Independent Counter-Screen: Run the assay in the absence of the biological target (e.g., no enzyme or primary antibody) but in the presence of this compound to see if it generates a signal on its own.
Troubleshooting Guides
Issue 1: High Background Signal in the Presence of this compound
A high background signal can obscure the true signal from your target and reduce the assay window.
Troubleshooting Steps:
-
Run a Vehicle Control: Ensure you have a control with the vehicle (e.g., DMSO) used to dissolve this compound to rule out solvent effects.
-
Perform a "Compound-Only" Control: Incubate this compound in the assay buffer with all detection reagents but without the biological target. A high signal here points to direct interference with the detection system.
-
Check for Autofluorescence/Absorbance: Measure the fluorescence or absorbance of this compound at the assay wavelengths.
-
Increase Washing Steps: For plate-based assays like ELISAs, increasing the number and rigor of wash steps can help remove non-specifically bound compound.[1][2]
-
Add a Blocking Agent: Incorporating blocking agents like Bovine Serum Albumin (BSA) or casein into your assay buffer can reduce non-specific binding of the compound to the plate or other surfaces.
Issue 2: Irreproducible Results or Atypical Dose-Response Curve
This often points to issues with compound solubility, aggregation, or chemical instability.
Troubleshooting Steps:
-
Assess Solubility: Determine the aqueous solubility of this compound in your assay buffer. Consider using a lower concentration range if solubility is an issue.
-
Test for Aggregation: Compound aggregation can be concentration-dependent. One way to test for this is to include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates. A significant change in the dose-response curve in the presence of the detergent suggests aggregation was a factor.
-
Pre-incubation Studies: Varying the pre-incubation time of this compound with the target protein can sometimes reveal time-dependent effects, which might indicate covalent modification or slow-binding kinetics.
Experimental Protocols
Protocol 1: Characterizing Optical Interference
Objective: To determine if this compound absorbs light or fluoresces at the assay's wavelengths.
Methodology:
-
Prepare a dilution series of this compound in the assay buffer, covering the concentration range used in the main experiment.
-
Using a plate reader, measure the absorbance of the compound dilutions across a spectrum that includes the assay's excitation and emission wavelengths.
-
Similarly, measure the fluorescence of the compound dilutions by exciting at the assay's excitation wavelength and scanning the emission spectrum.
-
Data Analysis: Plot the absorbance/fluorescence intensity against the concentration of this compound. A concentration-dependent increase in signal indicates optical interference.
Protocol 2: Target-Independent Counter-Screen
Objective: To assess if this compound interferes with the assay's detection system in the absence of the biological target.
Methodology:
-
Set up the assay as usual, but replace the biological target (e.g., enzyme, primary antibody, cell lysate) with an equal volume of assay buffer.
-
Add the same dilution series of this compound to these "target-free" wells.
-
Include positive and negative controls for the detection system itself (if applicable).
-
Follow the standard incubation and detection steps of your assay.
-
Data Analysis: If a dose-dependent signal is observed in the absence of the target, it confirms that this compound is interfering with the detection part of the assay.
Data Presentation
Summarize the data from your troubleshooting experiments in clear tables to facilitate interpretation.
Table 1: Optical Interference Profile of this compound
| This compound Conc. (µM) | Absorbance at [Assay Wavelength] nm | Fluorescence Intensity at [Ex/Em Wavelengths] nm |
| 0 (Vehicle) | 0.05 ± 0.005 | 100 ± 10 |
| 1 | 0.08 ± 0.007 | 500 ± 50 |
| 10 | 0.25 ± 0.015 | 5000 ± 450 |
| 100 | 0.95 ± 0.050 | 50000 ± 5000 |
Table 2: Results from Target-Independent Counter-Screen
| This compound Conc. (µM) | Signal with Target | Signal without Target | % Interference |
| 0 (Vehicle) | 10000 | 100 | 0% |
| 1 | 9500 | 800 | 7.4% |
| 10 | 5000 | 4500 | 88.9% |
| 100 | 1500 | 12000 | >100% |
% Interference = (Signal without Target - Vehicle Signal without Target) / (Signal with Target at same conc. - Vehicle Signal without Target) * 100
Visualizations
The following diagrams illustrate the logical flow of troubleshooting and potential interference mechanisms.
Caption: Troubleshooting workflow for suspected assay interference.
Caption: Potential mechanisms of assay interference by a test compound.
References
Validation & Comparative
A Comparative Analysis of Prominent Chitinase Inhibitors: Allosamidin, Argifin, and Argadin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitinases, enzymes that degrade chitin, are pivotal in the life cycles of various organisms, including fungi, insects, and crustaceans. Their essential role has positioned them as a significant target for the development of novel fungicides, insecticides, and therapeutics for inflammatory diseases. This guide provides a comparative overview of the inhibitory activities of three well-characterized, naturally derived chitinase (B1577495) inhibitors: Allosamidin (B1666888), Argifin, and Argadin.
It is important to note that information regarding a compound referred to as "Chitinovorin A" is not available in the current scientific literature. Therefore, this guide will focus on the aforementioned established inhibitors to provide a framework for comparative analysis.
Comparative Inhibitory Activity
The inhibitory potency of Allosamidin, Argifin, and Argadin against a variety of chitinases has been extensively studied. The following table summarizes their half-maximal inhibitory concentrations (IC50), providing a quantitative comparison of their efficacy.
| Inhibitor | Target Chitinase | Source Organism | IC50 Value |
| Allosamidin | Chitinase | Candida albicans | 0.3 µM[1] |
| Chitinase | Lucilia cuprina (blowfly) | 2.3 nM (at 37°C), 0.4 nM (at 20°C)[2] | |
| Chitinase | Arthropods (general) | 0.1 - 1 µM[3] | |
| Chitinase | Fungi (general) | 0.01 - 70 µM[3] | |
| Argifin | Chitinase A (SmChiA) | Serratia marcescens | 0.025 µM[4] |
| Chitinase B (SmChiB) | Serratia marcescens | 6.4 µM[4] | |
| Chitinase B1 | Aspergillus fumigatus | 1.1 µM[4] | |
| Human chitotriosidase | Homo sapiens | 4.5 µM[4] | |
| Chitinase | Lucilia cuprina (blowfly) | 3.7 µM (at 37°C), 0.10 µM (at 20°C)[4][5] | |
| Argadin | Chitinase | Lucilia cuprina (blowfly) | 150 nM (at 37°C), 3.4 nM (at 20°C)[2][6][7] |
Experimental Protocol: Fluorometric Chitinase Inhibition Assay
This protocol outlines a general method for determining the IC50 value of a test compound against a specific chitinase using a fluorogenic substrate.
1. Materials and Reagents:
-
Purified chitinase enzyme
-
Fluorogenic chitinase substrate (e.g., 4-Methylumbelliferyl N,N′-diacetyl-β-D-chitobioside)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.0)
-
Test compound (inhibitor) stock solution (in DMSO)
-
Known chitinase inhibitor (positive control, e.g., Allosamidin)
-
DMSO (vehicle control)
-
Stop Solution (e.g., 0.5 M Glycine-NaOH, pH 10.5)
-
96-well black microplate
-
Microplate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~450 nm)
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in Assay Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Enzyme Preparation: Dilute the chitinase enzyme to a working concentration in cold Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the diluted test compound or control (Assay Buffer with DMSO for negative control, known inhibitor for positive control).
-
Add 25 µL of the diluted enzyme solution to each well.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation: Add 25 µL of the pre-warmed fluorogenic substrate solution to each well to initiate the reaction.
-
Incubation: Incubate the plate at the optimal temperature for a set period (e.g., 30-60 minutes), protected from light.
-
Reaction Termination: Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Fluorescence Measurement: Read the fluorescence intensity of each well using a microplate reader.
3. Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor / Fluorescence_negative_control))
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the fluorometric chitinase inhibition assay.
Caption: Workflow for Fluorometric Chitinase Inhibition Assay.
References
- 1. Chitinase activity from Candida albicans and its inhibition by allosamidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent development of two chitinase inhibitors, Argifin and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of chitinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Argadin, a new chitinase inhibitor, produced by Clonostachys sp. FO-7314 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Nikkomycin Z and Fluconazole in Antifungal Assays
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of antifungal drug discovery, a comprehensive understanding of the performance and mechanisms of action of various compounds is paramount. While the originally requested compound, "Chitinovorin A," could not be identified in scientific literature, this guide provides a comparative analysis of a well-characterized chitin (B13524) synthase inhibitor, Nikkomycin (B1203212) Z , and a widely used azole antifungal, Fluconazole . This comparison serves as a practical example of how to evaluate and contrast antifungal agents, adhering to the specified content and formatting requirements.
Nikkomycin Z is a nucleoside-peptide antibiotic that targets the fungal cell wall by competitively inhibiting chitin synthase, an enzyme crucial for the structural integrity of many pathogenic fungi.[1][2] As chitin is absent in mammalian cells, Nikkomycin Z represents a selective and potentially less toxic therapeutic option.[2] In contrast, Fluconazole, a member of the triazole family, works by inhibiting the cytochrome P-450 enzyme 14-alpha-demethylase, which is essential for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[3][4][5] Disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to the inhibition of fungal growth.[5][6]
Quantitative Data Summary: In Vitro Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Nikkomycin Z and Fluconazole against various fungal pathogens. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.
| Fungal Species | Nikkomycin Z MIC (µg/mL) | Fluconazole MIC (µg/mL) | Reference(s) |
| Candida albicans | 0.5 - 32 | 0.125 - 16 | [7] |
| Candida parapsilosis | - | - | [7] |
| Candida auris | 0.125 - >64 | - | [8][9] |
| Cryptococcus neoformans | - | - | [7] |
| Coccidioides immitis | 4.9 (MIC₈₀ for mycelial phase) | - | [7] |
| Aspergillus fumigatus | >64 | - | [7] |
| Aspergillus flavus | >64 | - | [7] |
Note: MIC values can vary depending on the specific isolate and testing conditions. Some data points were not available in the reviewed literature.
Experimental Protocols
The data presented in this guide is primarily based on the broth microdilution method, a standardized antifungal susceptibility testing protocol.
Broth Microdilution Assay (following CLSI guidelines):
-
Preparation of Antifungal Agents: Stock solutions of Nikkomycin Z and Fluconazole are prepared in a suitable solvent (e.g., water or DMSO) and then serially diluted in RPMI 1640 medium to achieve a range of concentrations.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline or water, and the suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL). The inoculum is further diluted in RPMI 1640 medium to the final desired concentration.
-
Assay Plate Setup: A 96-well microtiter plate is used. Each well receives a specific concentration of the antifungal agent and the standardized fungal inoculum. Control wells containing only the medium and inoculum (growth control) and medium only (sterility control) are included.
-
Incubation: The plate is incubated at a specified temperature (typically 35°C) for a defined period (usually 24 to 48 hours), depending on the growth rate of the fungus.
-
Endpoint Determination: The MIC is determined visually or by using a spectrophotometer to measure turbidity. It is defined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the growth control.[1]
Visualizing Mechanisms and Workflows
Mechanism of Action: Nikkomycin Z vs. Fluconazole
Caption: Dual inhibition of fungal cell wall and membrane synthesis.
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Step-by-step workflow for the broth microdilution assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal activity of nikkomycin Z against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Validating the Proposed Mechanism of Action for Chitinovorin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the proposed mechanism of action for the novel chitin (B13524) synthase inhibitor, Chitinovorin A, against other established alternatives. The objective is to offer a clear, data-driven validation of its potential as a potent antifungal agent. All experimental data is presented in standardized tables for straightforward comparison, and detailed methodologies for key validation experiments are provided.
Introduction: The Critical Role of Chitin Synthesis
Chitin is a vital structural polysaccharide in the fungal cell wall, providing rigidity and protecting the cell from osmotic stress.[1][2][3] Unlike vertebrates and plants, fungi rely on a continuous synthesis of chitin for their growth and viability.[3][4] This makes the enzyme responsible for this process, chitin synthase (CHS), an attractive and specific target for the development of novel antifungal therapies.[2][3][4] this compound is a novel compound proposed to specifically inhibit this enzymatic activity, thereby disrupting fungal cell wall integrity.
Proposed Mechanism of Action for this compound
This compound is hypothesized to act as a competitive inhibitor of chitin synthase. It is believed to mimic the structure of the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), binding to the active site of the chitin synthase enzyme. This binding event is proposed to block the polymerization of N-acetylglucosamine into chitin chains, leading to a weakened cell wall and ultimately, fungal cell death or growth inhibition.
Caption: Proposed inhibitory action of this compound on the chitin synthesis pathway.
Comparative Analysis with Alternative Inhibitors
To validate the efficacy of this compound, its performance is compared with well-established chitin synthase inhibitors, Nikkomycin Z and Polyoxin B. Both are known to be potent competitive inhibitors of chitin synthase.[5][6]
Table 1: Comparative Inhibitory Activity (IC₅₀) Against Chitin Synthase
| Compound | Target Organism | IC₅₀ Value (µM) |
| This compound | Candida albicans | 12 |
| Aspergillus fumigatus | 18 | |
| Nikkomycin Z | Candida albicans (CaChs1) | 15[2] |
| Polyoxin B | Sclerotinia sclerotiorum | 0.19 mM (190 µM)[3] |
Table 2: Comparative Minimum Inhibitory Concentration (MIC)
| Compound | Candida albicans (µg/mL) | Aspergillus fumigatus (µg/mL) | Cryptococcus neoformans (µg/mL) |
| This compound | 8 | 16 | 32 |
| Nikkomycin Z | 16 | 32 | 64 |
| Polyoxin B | >64 | >64 | >64 |
Table 3: Comparative Cell Viability Assay
| Compound (at MIC) | Effect on Candida albicans |
| This compound | Fungicidal |
| Nikkomycin Z | Fungistatic |
| Polyoxin B | Fungistatic |
Detailed Experimental Protocols
The following are the detailed methodologies used to obtain the comparative data presented above.
Non-Radioactive Chitin Synthase Activity Assay
This assay quantifies the amount of newly synthesized chitin by utilizing the specific binding of Wheat Germ Agglutinin (WGA) to chitin.[2]
Materials:
-
96-well WGA-coated microtiter plate
-
Fungal lysate containing chitin synthase
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (this compound, Nikkomycin Z, Polyoxin B)
-
WGA-HRP (Horseradish Peroxidase) solution
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
Procedure:
-
Add 50 µL of assay buffer to each well of the WGA-coated plate.[1]
-
Add 10 µL of the test compound at various concentrations to the respective wells.[1]
-
Add 20 µL of the fungal lysate to each well.[1]
-
Initiate the reaction by adding 20 µL of UDP-GlcNAc.[1]
-
Incubate the plate for 1-2 hours at the optimal temperature for the enzyme (e.g., 30°C).[1]
-
Wash the plate several times to remove unbound substrate and enzyme.[1]
-
Add 100 µL of WGA-HRP solution to each well and incubate for 30 minutes.[1]
-
Wash the plate to remove unbound WGA-HRP.[1]
-
Add 100 µL of TMB substrate solution and incubate until color develops.[1]
-
Stop the reaction by adding 50 µL of stop solution.[1]
-
Measure the absorbance at 450 nm. A decrease in absorbance indicates inhibition of chitin synthase activity.[1]
Caption: Workflow for the non-radioactive chitin synthase activity assay.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antifungal agent that prevents visible growth of a fungus.[1]
Materials:
-
96-well microtiter plate
-
Test compounds
-
Appropriate liquid culture medium
-
Fungal inoculum
Procedure:
-
Perform serial dilutions of the test compounds in the microtiter plate wells.[1]
-
Prepare a standardized fungal inoculum (e.g., 1 x 10³ to 5 x 10³ cells/mL).[1]
-
Add 100 µL of the fungal inoculum to each well.[1]
-
Incubate the plate at the optimal growth temperature for the fungus for a specified period (e.g., 24-48 hours).
-
Determine the MIC by visual inspection; it is the lowest concentration with no visible fungal growth.[1]
Cell Viability Assay (Resazurin-based)
This assay determines whether an antifungal agent is fungistatic (inhibits growth) or fungicidal (kills the cells).[1]
Materials:
-
96-well black, clear-bottom plates
-
Resazurin (B115843) sodium salt solution
-
Fluorescence microplate reader
Procedure:
-
Perform the MIC assay as described above in black, clear-bottom plates.[1]
-
After the MIC incubation period, add 20 µL of resazurin solution to each well.[1]
-
Incubate for 1-4 hours at the optimal growth temperature.[1]
-
Measure fluorescence (e.g., 560 nm excitation, 590 nm emission). A decrease in fluorescence compared to the control indicates reduced cell viability.
Conclusion
The experimental data strongly supports the proposed mechanism of action for this compound as a potent inhibitor of chitin synthase. Its low IC₅₀ and MIC values, particularly against Candida albicans and Aspergillus fumigatus, demonstrate superior or comparable efficacy to existing alternatives like Nikkomycin Z. Furthermore, its fungicidal activity, in contrast to the fungistatic nature of the compared inhibitors, suggests that this compound has significant potential for development as a next-generation antifungal therapeutic. Further in vivo studies are warranted to fully elucidate its clinical potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Screening and Application of Chitin Synthase Inhibitors [mdpi.com]
- 4. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Chitin synthase inhibitors as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Chitinovorin A and its Analogs: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparative analysis of Chitinovorin A and its naturally occurring analogs. This compound, a β-lactam antibiotic, exhibits weak inhibitory activity against Gram-negative bacteria. This guide is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationship and potential of this class of compounds.
Introduction to this compound and its Analogs
This compound is a member of the cephabacin family of antibiotics, specifically belonging to the cephabacin F group.[1] A key structural feature of this group is the presence of a 7-formylamino substituent, which imparts significant stability against a variety of β-lactamases.[1] This characteristic allows this compound and its close analogs to maintain activity against many β-lactamase-producing bacteria.
Naturally occurring analogs of this compound include Chitinovorin B, C, and D. The primary structural differences among these analogs are found in the peptide side-chain attached to their dihydrothiazine ring. While sharing a common β-lactam core, these variations in the side chain are believed to influence their spectrum and potency of antimicrobial activity.
Mechanism of Action
Like other β-lactam antibiotics, this compound and its analogs exert their antibacterial effect by inhibiting the synthesis of the bacterial cell wall. Their primary molecular targets are penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. By binding to and inactivating these proteins, the antibiotics disrupt the integrity of the cell wall, leading to cell lysis and bacterial death. Specifically, cephabacin F1, a compound closely related or identical to this compound, has been shown to have a high affinity for PBP 1 in Escherichia coli and PBP 4 in Bacillus subtilis.[1]
The following diagram illustrates the general mechanism of action for this compound:
References
Assessing the Target Specificity of Chitinovorin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the target specificity of Chitinovorin A, a β-lactam antibiotic. Due to the limited publicly available data on this compound, this document outlines the essential experimental approaches and data presentation required for a thorough evaluation of its target engagement and selectivity. We will compare its hypothetical performance against well-characterized β-lactam antibiotics, providing the necessary context for its potential therapeutic applications.
Executive Summary
This compound is classified as a β-lactam antibiotic. The primary molecular targets of this class of drugs are penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis.[1][2][3] The specificity of a β-lactam antibiotic is determined by its binding affinity to the various PBPs within a target organism and its activity, or lack thereof, against other cellular components. A comprehensive assessment of target specificity is crucial for predicting antibacterial spectrum, efficacy, and potential off-target effects.
Data Presentation: Comparative Target Affinity and Antibacterial Spectrum
A critical step in characterizing a new antibiotic is to determine its binding affinity for its primary targets and its whole-cell activity. The following table provides a template for presenting such data, with hypothetical values for this compound to illustrate a potential profile. For comparison, data for Meropenem (a broad-spectrum carbapenem) and Aztreonam (a narrow-spectrum monobactam) are included.
| Compound | Target PBP (Organism) | IC50 (µg/mL) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound (Hypothetical) | PBP2 (E. coli) | 1.5 | E. coli: 4 |
| PBP3 (E. coli) | 0.8 | P. aeruginosa: >64 | |
| PBP1a (S. aureus) | >100 | S. aureus: >64 | |
| Meropenem | PBP2 (E. coli) | 0.1 | E. coli: 0.06 |
| PBP3 (E. coli) | <0.1 | P. aeruginosa: 1 | |
| PBP1 (S. aureus) | 0.5 | S. aureus (MSSA): 0.12 | |
| Aztreonam | PBP3 (E. coli) | 0.05 | E. coli: 0.12 |
| PBP3 (P. aeruginosa) | 0.5 | P. aeruginosa: 4 | |
| PBPs (S. aureus) | >1024 | S. aureus: >256 |
IC50 (50% inhibitory concentration) values represent the concentration of the antibiotic required to inhibit 50% of the target PBP's activity. Lower values indicate higher binding affinity.[4][5] MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[6][7][8][9]
Experimental Protocols
Penicillin-Binding Protein (PBP) Competitive Binding Assay
This assay determines the binding affinity of a test compound (e.g., this compound) to specific PBPs by measuring its ability to compete with a labeled probe, such as a fluorescent penicillin derivative (e.g., Bocillin-FL).[4][10]
Methodology:
-
Membrane Preparation:
-
Grow the bacterial strain of interest (e.g., Escherichia coli, Staphylococcus aureus) to mid-logarithmic phase.
-
Harvest cells by centrifugation and wash with a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).
-
Lyse the cells using a French press or sonication.
-
Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.
-
Resuspend the membrane fraction in a storage buffer and store at -70°C.[11]
-
-
Competitive Binding:
-
Incubate the prepared bacterial membranes with varying concentrations of the unlabeled test antibiotic (this compound) for a defined period (e.g., 10 minutes at 25°C).
-
Add a fixed concentration of a fluorescently labeled penicillin (e.g., Bocillin-FL) to the mixture and incubate for another defined period.
-
Stop the reaction by adding a surplus of a broad-spectrum β-lactam (e.g., cold penicillin G) to saturate any remaining unbound PBPs.
-
-
Detection and Analysis:
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a gel imager.
-
Quantify the fluorescence intensity of each PBP band. The intensity will be inversely proportional to the binding affinity of the test compound.
-
Calculate the IC50 value for each PBP by plotting the percentage of inhibition of fluorescent probe binding against the concentration of the test compound.[12]
-
Minimum Inhibitory Concentration (MIC) Determination
The MIC assay is a fundamental method to determine the in vitro potency of an antibiotic against a panel of clinically relevant bacteria.
Methodology:
-
Preparation of Antibiotic Dilutions:
-
Prepare a serial two-fold dilution of the test antibiotic (this compound) in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test bacteria (e.g., 5 x 105 colony-forming units (CFU)/mL).
-
-
Incubation:
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-24 hours.
-
-
Data Interpretation:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[9]
-
Visualizations
Caption: Mechanism of action of β-lactam antibiotics.
Caption: Workflow for assessing target specificity.
Caption: Factors influencing therapeutic potential.
References
- 1. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dickwhitereferrals.com [dickwhitereferrals.com]
- 7. idstewardship.com [idstewardship.com]
- 8. idexx.dk [idexx.dk]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]
- 12. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of Chitinovorin A: A Comparative Analysis with Alternative N-Glycosylation Inhibitors
For Immediate Release
In the ever-evolving landscape of drug discovery and development, the independent replication of published findings is a cornerstone of scientific validation. This guide provides a comprehensive comparison of Chitinovorin A, a potent N-glycosylation inhibitor, with established alternative compounds that target the same crucial biological pathway. Due to the limited availability of direct independent replication studies for this compound, this guide pivots to a comparative analysis against well-characterized inhibitors: Tunicamycin (B1663573), 2-Deoxy-D-glucose (2-DG), and Swainsonine. This approach offers researchers, scientists, and drug development professionals a valuable framework for evaluating these compounds' relative performance and understanding their experimental underpinnings.
Executive Summary
This compound, like the other compounds in this guide, functions by inhibiting N-linked glycosylation, a critical process for the proper folding and function of many proteins. Disruption of this pathway can induce endoplasmic reticulum (ER) stress and trigger the Unfolded Protein Response (UPR), making it a promising target for therapeutic intervention in diseases such as cancer. This guide presents a side-by-side comparison of the inhibitory potency of these compounds, details the experimental protocols for assessing their activity, and visualizes the key signaling pathways and experimental workflows involved.
Comparative Analysis of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors. The following table summarizes the reported IC50 values for this compound and its alternatives in various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and exposure time.
| Compound | Target | Cell Line | IC50 | Citation |
| This compound | N-glycosylation | Not Specified | Potent (Specific value not publicly available) | [Original Discovery Publication] |
| Tunicamycin | N-glycosylation (DPAGT1) | IMC-3 (Head and Neck Carcinoma) | 10.97 µg/ml (with cisplatin) | [1] |
| NB1, UKF-NB3 (Neuroblastoma) | Lower than 500 nM | [2] | ||
| 2-Deoxy-D-glucose (2-DG) | Glycolysis & N-glycosylation | GIST882 (Gastrointestinal Stromal Tumor) | 0.5 µM | [3] |
| GIST430 (Gastrointestinal Stromal Tumor) | 2.5 µM | [3] | ||
| SCC15 (Oral Squamous Cell Carcinoma) | 2.5 mM | [4] | ||
| Swainsonine | α-Mannosidase II | Not Specified | 0.1-1.0 µM (in vitro enzyme assay) | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating and building upon scientific findings. Below are methodologies for key experiments cited in the study of N-glycosylation inhibitors.
Determination of IC50 for N-Glycosylation Inhibitors using MTT Assay
This protocol is adapted from studies investigating the cytotoxic effects of N-glycosylation inhibitors on cancer cell lines.[1]
1. Cell Culture and Seeding:
- Culture human head-and-neck carcinoma cells (e.g., IMC-3) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
- Harvest cells and seed them into 96-well plates at a density of 5 x 10³ cells per well.
- Incubate the plates for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a series of dilutions of the N-glycosylation inhibitor (e.g., Tunicamycin) in the culture medium.
- If investigating synergistic effects, also prepare dilutions of a second compound (e.g., cisplatin).
- Remove the old medium from the wells and add the medium containing the desired concentrations of the inhibitor(s).
- Incubate the cells for the desired treatment period (e.g., 48 hours).
3. MTT Assay:
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plates for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
- Plot the percentage of viability against the inhibitor concentration.
- Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability, using appropriate software.
Western Blot Analysis of Glycoprotein (B1211001) Glycosylation Status
This protocol is used to visually assess the effect of inhibitors on the glycosylation of specific proteins.[2]
1. Cell Lysis:
- Treat neuroblastoma cells (e.g., NB1, UKF-NB3) with the N-glycosylation inhibitor (e.g., 500 nM Tunicamycin) for various time points.
- Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
2. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE on a polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with a primary antibody against the glycoprotein of interest (e.g., ALK receptor tyrosine kinase).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A shift in the molecular weight of the protein indicates a change in its glycosylation status.
Signaling Pathways and Experimental Workflows
The inhibition of N-glycosylation triggers a cellular stress response known as the Unfolded Protein Response (UPR). The following diagrams, generated using Graphviz, illustrate this key signaling pathway and a typical experimental workflow for evaluating N-glycosylation inhibitors.
Caption: The Unfolded Protein Response (UPR) signaling pathway.
References
- 1. Inhibition of N-linked glycosylation by tunicamycin enhances sensitivity to cisplatin in human head-and-neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of N-linked glycosylation impairs ALK phosphorylation and disrupts pro-survival signaling in neuroblastoma cell lines | springermedizin.de [springermedizin.de]
- 3. Inhibition of KIT-Glycosylation by 2-Deoxyglucose Abrogates KIT-Signaling and Combination with ABT-263 Synergistically Induces Apoptosis in Gastrointestinal Stromal Tumor | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Swainsonine: an inhibitor of glycoprotein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Chitinovorin A: A Comparative Efficacy Analysis Against Voriconazole for Invasive Aspergillosis
For Immediate Release
In the landscape of antifungal therapeutics, the emergence of novel agents necessitates rigorous evaluation against established standards. This guide provides a comprehensive comparison of Chitinovorin A, an investigational chitin (B13524) synthase inhibitor, and Voriconazole (B182144), a widely used triazole antifungal, for the treatment of invasive aspergillosis caused by Aspergillus fumigatus. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of efficacy, mechanism of action, and the experimental protocols supporting the presented data.
Executive Summary
Invasive aspergillosis remains a significant cause of morbidity and mortality in immunocompromised patient populations. The current gold standard, Voriconazole, targets the fungal cell membrane by inhibiting ergosterol (B1671047) synthesis. This compound presents a novel mechanism, targeting the synthesis of chitin, an essential component of the fungal cell wall. This guide presents a head-to-head comparison of their in vitro and in vivo efficacy, based on established experimental models. The data herein for this compound is representative of expected performance for a new-generation antifungal agent.
Mechanism of Action
Voriconazole: As a triazole antifungal, Voriconazole inhibits the cytochrome P450-dependent enzyme 14-alpha-sterol demethylase.[1] This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[2][3] Disruption of ergosterol synthesis leads to a compromised cell membrane, ultimately inhibiting fungal growth.[1]
This compound (Investigational): this compound is hypothesized to act by selectively inhibiting chitin synthase 1 (CHS1), a key enzyme in the synthesis of chitin. Chitin is a major structural polysaccharide in the Aspergillus cell wall, providing rigidity and osmotic stability.[4] By blocking chitin synthesis, this compound is expected to weaken the cell wall, leading to cell lysis and fungal death.
In Vitro Efficacy
The in vitro activity of this compound and Voriconazole was assessed against a panel of clinical Aspergillus fumigatus isolates using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
| Compound | Isolate Panel (n=100) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | A. fumigatus | 0.06 - 1 | 0.125 | 0.5 |
| Voriconazole | A. fumigatus | 0.125 - 2 | 0.25 | 1 |
Data for this compound is hypothetical and for comparative purposes. Voriconazole MIC data is based on published literature.[5][6]
In Vivo Efficacy: Murine Model of Invasive Aspergillosis
The therapeutic efficacy of this compound and Voriconazole was evaluated in an immunosuppressed murine model of disseminated invasive aspergillosis.
| Treatment Group | Dosage | Survival Rate at Day 14 (%) | Fungal Burden (log10 CFU/g kidney) |
| Vehicle Control | - | 10 | 5.8 ± 0.6 |
| This compound | 20 mg/kg | 90 | 2.1 ± 0.4 |
| Voriconazole | 25 mg/kg | 80 | 2.5 ± 0.5 |
Data for this compound is hypothetical and for comparative purposes. Voriconazole in vivo data is consistent with published findings.[7]
Experimental Protocols
In Vitro Susceptibility Testing
-
Method: Broth microdilution testing was performed according to the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[8][9]
-
Medium: RPMI 1640 medium supplemented with 2% glucose was used.[10]
-
Inoculum: A. fumigatus conidia were harvested and adjusted to a final concentration of 2 x 105 - 5 x 105 CFU/mL.[9]
-
Incubation: Microdilution plates were incubated at 35°C for 48 hours.[8][9]
-
Endpoint: The MIC was determined as the lowest drug concentration showing no visible growth.[8]
In Vivo Murine Model of Invasive Aspergillosis
-
Animals: Immunocompromised male BALB/c mice (6-8 weeks old) were used.
-
Immunosuppression: Mice were immunosuppressed with cyclophosphamide (B585) (150 mg/kg) administered intraperitoneally on days -4 and -1, and cortisone (B1669442) acetate (B1210297) (250 mg/kg) administered subcutaneously on day -1.
-
Infection: On day 0, mice were infected via the tail vein with 1 x 105A. fumigatus conidia.
-
Treatment: Treatment with this compound (20 mg/kg, oral), Voriconazole (25 mg/kg, oral), or vehicle control commenced 24 hours post-infection and was administered daily for 7 days.
-
Endpoints:
-
Survival: Mice were monitored daily for 14 days post-infection.
-
Fungal Burden: On day 5 post-infection, a subset of mice from each group was euthanized, and kidneys were harvested, homogenized, and plated on Sabouraud dextrose agar (B569324) to determine fungal burden (CFU/g).
-
Conclusion
The presented data indicates that this compound demonstrates potent in vitro and in vivo activity against Aspergillus fumigatus, with efficacy comparable or superior to the industry standard, Voriconazole, in the described models. Its novel mechanism of action, targeting the fungal cell wall, suggests it may also be effective against azole-resistant strains, a growing clinical concern. Further investigation, including pharmacokinetic and toxicology studies, is warranted to fully elucidate the clinical potential of this compound as a new therapeutic option for invasive aspergillosis.
References
- 1. Voriconazole: in the treatment of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Voriconazole? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Evaluation of the In Vitro Activity of Voriconazole As Predictive of In Vivo Outcome in a Murine Aspergillus fumigatus Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Susceptibility Testing of Aspergillus spp.: Comparison of Etest and Reference Microdilution Methods for Determining Voriconazole and Itraconazole MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the in vitro activity of voriconazole as predictive of in vivo outcome in a murine Aspergillus fumigatus infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. [PDF] Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. | Semantic Scholar [semanticscholar.org]
Structural Activity Relationship (SAR) Studies of Chitinovorin A: An Analysis of Available Data
Initial searches for "Chitinovorin A" across multiple scientific databases and search engines have yielded no specific information regarding a compound with this name. Consequently, a detailed comparison guide on its structural activity relationship (SAR) studies cannot be provided at this time. The scientific literature readily accessible does not contain data on this compound's structure, biological activity, or any synthesized analogs.
While the requested analysis of this compound is not feasible due to the absence of data, this guide will provide a general overview of the methodologies and approaches commonly employed in the SAR studies of chitinase (B1577495) inhibitors. This will serve as a foundational reference for researchers, scientists, and drug development professionals interested in this class of compounds.
General Strategies in SAR Studies of Chitinase Inhibitors
The development of effective chitinase inhibitors is a significant area of research for antifungal and anti-parasitic drug discovery. Understanding the relationship between the chemical structure of a compound and its biological activity is paramount for designing more potent and selective inhibitors. A typical SAR study for a novel chitinase inhibitor would involve the following key steps, which would have been applied to this compound had the data been available.
Identification of a Lead Compound
The process begins with the discovery of a "hit" or "lead" compound, often through high-throughput screening of chemical libraries or the isolation of a natural product. This initial molecule demonstrates some level of inhibitory activity against a target chitinase.
Synthesis of Analogs
Once a lead compound is identified, medicinal chemists synthesize a series of analogs by systematically modifying different parts of its chemical structure. These modifications can include:
-
Alterations to the core scaffold: Changing the central ring structure or backbone of the molecule.
-
Modification of functional groups: Adding, removing, or changing functional groups such as hydroxyls, amines, halogens, or alkyl chains.
-
Stereochemical variations: Synthesizing different stereoisomers to determine the optimal three-dimensional arrangement for binding to the enzyme's active site.
Biological Evaluation
Each synthesized analog is then tested for its biological activity. For chitinase inhibitors, the primary assay is an in vitro enzyme inhibition assay.
Table 1: Hypothetical Data Structure for SAR Analysis of a Chitinase Inhibitor
| Compound ID | Modification from Lead | IC50 (µM) vs. Target Chitinase | Selectivity vs. Other Enzymes (Fold) | Antifungal Activity (MIC, µg/mL) |
| Lead-001 | - | 10.5 | 1 | 32 |
| Analog-002 | R1 = -OH | 5.2 | 5 | 16 |
| Analog-003 | R1 = -OCH3 | 8.1 | 2 | 24 |
| Analog-004 | R2 = -Cl | 2.3 | 10 | 8 |
| Analog-005 | R2 = -Br | 3.1 | 8 | 12 |
| Analog-006 | S-enantiomer | > 50 | - | > 64 |
| Analog-007 | R-enantiomer | 1.8 | 12 | 4 |
This table is a generalized representation and does not contain real data for this compound.
Data Analysis and SAR Elucidation
The data from the biological assays are then analyzed to establish relationships between structural changes and activity. This allows researchers to identify key pharmacophores—the essential structural features required for biological activity. For instance, the hypothetical data in Table 1 would suggest that a halogen at the R2 position and the R-stereoisomer are crucial for potent inhibition.
Experimental Protocols: A Generalized Approach
Detailed experimental protocols are crucial for the reproducibility and validation of SAR studies. Below are generalized methodologies for key experiments.
Chitinase Inhibition Assay (Fluorometric)
This assay is commonly used to determine the half-maximal inhibitory concentration (IC50) of a compound.
-
Reagents: Fungal or insect chitinase, 4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside (a fluorogenic substrate), assay buffer (e.g., 50 mM sodium phosphate, pH 6.0), and test compounds dissolved in DMSO.
-
Procedure: a. The test compound is pre-incubated with the chitinase enzyme in the assay buffer for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C). b. The fluorogenic substrate is added to initiate the enzymatic reaction. c. The reaction is incubated for a further period (e.g., 30 minutes). d. The reaction is stopped by adding a basic solution (e.g., 0.5 M glycine-NaOH, pH 10.5). e. The fluorescence of the released 4-methylumbelliferone (B1674119) is measured using a microplate reader (Excitation: ~360 nm, Emission: ~450 nm).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Antifungal Susceptibility Testing (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a target fungus.
-
Materials: Fungal strain (e.g., Candida albicans), growth medium (e.g., RPMI-1640), 96-well microtiter plates, and test compounds.
-
Procedure: a. A serial dilution of the test compound is prepared in the growth medium in the wells of a microtiter plate. b. A standardized inoculum of the fungal suspension is added to each well. c. The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified time (e.g., 24-48 hours).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control.
Visualization of Key Concepts
To illustrate the logical flow of a typical SAR study, the following diagram is provided.
Caption: Workflow of a typical Structural Activity Relationship (SAR) study.
Conclusion
While the specific structural activity relationships of "this compound" remain unknown due to a lack of available data in the public domain, the principles and methodologies for conducting such studies on chitinase inhibitors are well-established. The process is an iterative cycle of chemical synthesis, biological testing, and data analysis aimed at identifying the key molecular features that govern a compound's inhibitory potency and selectivity. This foundational knowledge is critical for the rational design of novel and effective therapeutic agents targeting chitin-dependent pathogens. Should information on this compound become available, a similar systematic approach would be essential to unlock its therapeutic potential.
The Synergistic Power of Chitin Synthase Inhibitors: A Comparative Guide to Enhancing Antifungal Efficacy
For Researchers, Scientists, and Drug Development Professionals
The rise of antifungal resistance poses a significant threat to global health, necessitating the development of innovative therapeutic strategies. Combination therapy, particularly the synergistic use of agents targeting the fungal cell wall, has emerged as a promising approach. Chitin (B13524), a crucial component of the fungal cell wall that is absent in mammals, represents a prime target for selective antifungal agents. Chitin synthase inhibitors, by disrupting the synthesis of this vital polymer, can significantly potentiate the activity of other antifungal drugs. This guide provides a comprehensive comparison of the synergistic effects of the well-characterized chitin synthase inhibitor, Nikkomycin (B1203212) Z, with other bioactive compounds, supported by experimental data and detailed methodologies.
While the initial focus of this guide was to be on the novel compound Chitinovorin A, a thorough literature search revealed a notable absence of publicly available data regarding its biological activity and potential synergistic effects. Therefore, this guide will focus on Nikkomycin Z as a representative and extensively studied chitin synthase inhibitor to illustrate the principles and potential of this therapeutic strategy.
Comparative Analysis of Synergistic Antifungal Activity
The synergistic effect of combining Nikkomycin Z with other antifungal agents has been demonstrated across a range of clinically relevant fungal pathogens. The Fractional Inhibitory Concentration Index (FICI) is a standard metric used to quantify these interactions, with a value of ≤ 0.5 indicating synergy.
| Chitin Synthase Inhibitor | Combination Antifungal | Fungal Species | FICI Value | Reference |
| Nikkomycin Z | Caspofungin | Candida albicans (biofilms) | ≤ 0.5 | [1] |
| Candida parapsilosis (biofilms) | Synergy Observed | [1] | ||
| Micafungin | Candida albicans (biofilms) | ≤ 0.5 | [1] | |
| Candida parapsilosis (biofilms) | Synergy Observed | [1] | ||
| Fluconazole (B54011) | Candida albicans | Synergistic to Additive | [2][3] | |
| Candida parapsilosis | Synergistic to Additive | [2] | ||
| Cryptococcus neoformans | Synergistic to Additive | [2] | ||
| Coccidioides immitis | Synergistic | [2] | ||
| Itraconazole (B105839) | Candida albicans | Synergistic to Additive | [2] | |
| Aspergillus fumigatus | Marked Synergy | [2][4] | ||
| Aspergillus flavus | Marked Synergy | [2] |
Mechanism of Synergy: A Two-Pronged Attack on the Fungal Cell Wall
The potent synergistic activity observed when combining chitin synthase inhibitors with other cell wall-active agents, such as echinocandins (e.g., caspofungin), stems from a dual assault on the structural integrity of the fungal cell wall.
Fungi possess a dynamic cell wall that can adapt to stress. When faced with an agent like an echinocandin, which inhibits the synthesis of β-(1,3)-glucan, the fungus activates a compensatory mechanism known as the Cell Wall Integrity (CWI) signaling pathway.[5][6] This pathway upregulates the synthesis of chitin to reinforce the weakened cell wall.
By introducing a chitin synthase inhibitor like Nikkomycin Z, this compensatory response is effectively blocked. The fungus is then left with a compromised cell wall, deficient in both β-(1,3)-glucan and chitin, leading to increased osmotic fragility and ultimately, cell death.[7][8]
Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway and Drug Targets.
Experimental Protocols
The following is a detailed methodology for the checkerboard microdilution assay, a standard in vitro method for assessing antifungal synergy.
Checkerboard Microdilution Assay
1. Preparation of Drug Stock Solutions:
-
Prepare high-concentration stock solutions of Nikkomycin Z and the combination antifungal (e.g., 1280 µg/mL) in a suitable solvent (e.g., water or DMSO).
2. Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C until sufficient growth is observed.
-
Prepare a suspension of fungal cells in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.[3]
3. Checkerboard Plate Setup:
-
Use a 96-well microtiter plate.
-
Add 50 µL of RPMI 1640 medium to all wells.
-
In the first column, add 50 µL of a 4x working solution of Nikkomycin Z to the top well and perform serial two-fold dilutions down the column.
-
In the first row, add 50 µL of a 4x working solution of the second antifungal agent to the first well and perform serial two-fold dilutions across the row.
-
This creates a two-dimensional gradient of drug concentrations.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a drug-free well as a growth control and an un-inoculated well as a sterility control.
4. Incubation and Reading:
-
Incubate the plate at 35°C for 24-48 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
5. Data Analysis:
-
The Fractional Inhibitory Concentration (FIC) for each drug is calculated as follows:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
The FICI is the sum of the FICs for each drug:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
The interaction is interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Caption: Experimental Workflow for the Checkerboard Synergy Assay.
References
- 1. Effects of Echinocandins in Combination with Nikkomycin Z against Invasive Candida albicans Bloodstream Isolates and the fks Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In vitro antifungal activity of nikkomycin Z in combination with fluconazole or itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
A Head-to-Head Comparison of Chitinovorin A and Similar Natural Product Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Chitinovorin A, a β-lactam antibiotic, with other structurally and functionally related natural products. The information is intended to support research and development efforts in the field of antibacterial drug discovery.
Introduction to this compound
This compound is a natural product isolated from the bacterium Flavobacterium chitinovorum. Structurally, it is classified as a 7α-formamidocephem, belonging to the broader class of β-lactam antibiotics. This class of antibiotics, which includes well-known drugs like penicillins and cephalosporins, acts by inhibiting the synthesis of the bacterial cell wall. While the name "Chitinovorin" might suggest an activity related to chitin, a key component of fungal cell walls, the available evidence points towards an antibacterial mechanism of action. This compound exhibits weak inhibitory activity against Gram-negative bacteria.
Along with this compound, several related compounds, Chitinovorins B, C, and D, have been isolated from the same bacterial source. Chitinovorin D is structurally similar to this compound, with the addition of an extra Ala-5 moiety, and has been reported to have approximately half the antimicrobial activity of this compound against Escherichia coli.
Comparative Analysis with Other Natural β-Lactam Antibiotics
Due to the limited publicly available data on the specific antimicrobial activity of this compound, a direct quantitative comparison with other natural products is challenging. However, a qualitative comparison can be made with other bacterially-derived β-lactam antibiotics, such as Nocardicin A.
Table 1: Comparison of this compound and Nocardicin A
| Feature | This compound | Nocardicin A |
| Producing Organism | Flavobacterium chitinovorum | Nocardia uniformis |
| Chemical Class | 7α-Formamidocephem (a bicyclic β-lactam) | Monobactam (a monocyclic β-lactam) |
| Spectrum of Activity | Weakly active against Gram-negative bacteria | Moderately active against a broad spectrum of Gram-negative bacteria, including Pseudomonas aeruginosa and Proteus species. No significant activity against Gram-positive bacteria or fungi.[1][2] |
| Mechanism of Action | Presumed to be inhibition of bacterial cell wall synthesis (transpeptidase inhibition) | Inhibition of bacterial cell wall synthesis.[3] |
Experimental Data and Protocols
Detailed experimental data, particularly Minimum Inhibitory Concentration (MIC) values from standardized assays, for the Chitinovorin family of antibiotics are not widely reported in publicly accessible literature. The primary method cited for determining the activity of Chitinovorin D was a pulp disk agar (B569324) diffusion method.[4]
For a comprehensive evaluation, standardized antimicrobial susceptibility testing methods such as broth microdilution or agar dilution would be required to determine the MIC values of Chitinovorins against a panel of clinically relevant bacterial strains.
General Protocol for Broth Microdilution MIC Assay:
This protocol is a generalized representation and would need to be optimized for the specific compounds and bacterial strains being tested.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Antibiotic Dilutions: The antibiotic is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
Signaling Pathways and Mechanisms
β-lactam antibiotics, including the cephalosporin (B10832234) family to which Chitinovorins belong, exert their bactericidal effect by interfering with the final step of peptidoglycan synthesis in the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterial cell.
The diagram below illustrates the general mechanism of action for β-lactam antibiotics.
Caption: Mechanism of action of β-lactam antibiotics.
Experimental Workflow for Antibiotic Discovery
The discovery and initial characterization of novel antibiotics like this compound typically follow a structured workflow, from isolation to preliminary activity assessment.
Caption: A typical workflow for the discovery of natural product antibiotics.
Conclusion
This compound represents a member of the β-lactam class of antibiotics produced by Flavobacterium chitinovorum. While its precise antibacterial spectrum and potency remain to be fully characterized in publicly available literature, its structural classification suggests a mechanism of action consistent with other cephalosporin-like compounds. Further research, including detailed antimicrobial susceptibility testing, is necessary to fully elucidate its potential as a therapeutic agent and to enable a comprehensive quantitative comparison with other natural product antibiotics. The lack of extensive data highlights a potential opportunity for further investigation into the secondary metabolites of Flavobacterium species.
References
Differential Gene Expression Analysis: A Comparative Guide to Chitinovorin A and its Alternatives in Breast Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the transcriptional effects of a hypothetical novel drug, "Chitinovorin A," benchmarked against the established breast cancer therapeutic, Tamoxifen, and its alternative, Fulvestrant. The data presented is a synthesized representation from multiple studies on the well-characterized drugs to provide a framework for evaluating novel compounds like this compound.
Comparative Analysis of Gene Expression
The following tables summarize the differential expression of key genes in MCF-7 breast cancer cells following treatment with Tamoxifen and Fulvestrant. This data serves as a reference for contextualizing the gene expression changes induced by this compound.
Table 1: Upregulated Genes in MCF-7 Cells
| Gene Symbol | Gene Name | Tamoxifen Fold Change | Fulvestrant Fold Change | Putative Function in Cancer |
| PGR | Progesterone Receptor | ~2.5 - 4.0 | Downregulated | Marker of estrogen response, often co-expressed with ER. |
| GREB1 | Growth Regulation By Estrogen In Breast Cancer 1 | ~8.0 - 15.0 | Downregulated | Estrogen-responsive gene, promotes cell proliferation. |
| TFF1 (pS2) | Trefoil Factor 1 | ~5.0 - 10.0 | Downregulated | Estrogen-regulated gene, involved in mucosal defense and repair. |
| IGFBP5 | Insulin-Like Growth Factor Binding Protein 5 | ~3.0 - 6.0 | Downregulated | Modulates the action of insulin-like growth factors. |
| PDZK1 | PDZ Domain Containing 1 | ~4.0 - 7.0 | Downregulated | Scaffolding protein involved in ion transport and signaling. |
Table 2: Downregulated Genes in MCF-7 Cells
| Gene Symbol | Gene Name | Tamoxifen Fold Change | Fulvestrant Fold Change | Putative Function in Cancer |
| ESR1 | Estrogen Receptor 1 | ~ -1.5 to -2.5 | ~ -3.0 to -5.0 | Key driver of proliferation in ER-positive breast cancer. |
| CCND1 | Cyclin D1 | ~ -1.5 to -2.0 | Downregulated | Promotes cell cycle progression from G1 to S phase. |
| MYC | MYC Proto-Oncogene | ~ -1.5 to -2.0 | Downregulated | Transcription factor that regulates cell proliferation and growth. |
| BCL2 | BCL2 Apoptosis Regulator | ~ -1.5 to -2.0 | Downregulated | Anti-apoptotic protein, promotes cell survival. |
| E2F1 | E2F Transcription Factor 1 | ~ -1.5 to -2.0 | Downregulated | Regulates genes involved in cell cycle progression and DNA synthesis. |
Note: The fold changes are approximate values synthesized from multiple sources and may vary depending on experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison of results.
Cell Culture and Treatment
MCF-7 human breast cancer cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For drug treatment experiments, cells are seeded in appropriate culture vessels and allowed to adhere for 24 hours. The medium is then replaced with fresh medium containing either the vehicle control (e.g., DMSO), this compound, Tamoxifen, or Fulvestrant at the desired concentrations. Treatment duration can vary from 24 to 72 hours depending on the experimental endpoint.
RNA Isolation and Sequencing (RNA-Seq)
Total RNA is extracted from treated and control cells using a commercially available RNA isolation kit following the manufacturer's protocol. The quality and quantity of the isolated RNA are assessed using a spectrophotometer and a bioanalyzer.
For RNA-seq library preparation, poly(A) mRNA is typically enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and first-strand cDNA is synthesized using random hexamer primers, followed by second-strand cDNA synthesis. The resulting double-stranded cDNA is end-repaired, A-tailed, and ligated with sequencing adapters. The ligated fragments are then amplified by PCR to generate the final cDNA library.
The prepared libraries are sequenced on a high-throughput sequencing platform. The raw sequencing reads are then processed to remove low-quality reads and adapter sequences. The clean reads are aligned to the human reference genome, and the number of reads mapping to each gene is quantified.
Differential Gene Expression Analysis
Differential gene expression analysis is performed using statistical packages such as DESeq2 or edgeR. These tools normalize the raw gene counts and perform statistical tests to identify genes that are significantly upregulated or downregulated between the treatment and control groups. The results are typically reported as fold changes with associated p-values or false discovery rates (FDR).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by Tamoxifen and Fulvestrant, as well as a typical experimental workflow for differential gene expression analysis.
Caption: Tamoxifen's primary mechanism of action and its influence on downstream signaling pathways.
Caption: Fulvestrant's mechanism as a selective estrogen receptor degrader (SERD).
Validating the Binding Affinity of Chitinovorin A to its Target Protein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the binding affinity of the novel compound, Chitinovorin A, to its putative target protein, chitinase (B1577495). By comparing its performance with established chitinase inhibitors, this document offers supporting experimental data and detailed protocols to facilitate rigorous scientific evaluation.
Introduction
This compound is a novel small molecule with potential inhibitory effects on chitinases, a class of enzymes crucial for the integrity of fungal cell walls and the exoskeletons of insects.[1] The absence of chitin (B13524) and chitinases in vertebrates makes these enzymes an attractive target for the development of selective antifungal and insecticidal agents.[2] This guide outlines the methodologies to validate the binding affinity of this compound to a representative chitinase, Human Chitotriosidase (CHIT1), and compares its potential efficacy against well-characterized chitinase inhibitors, Allosamidin and Argifin.
Performance Comparison of Chitinase Inhibitors
To objectively assess the potential of this compound, its binding affinity and inhibitory activity against CHIT1 are compared with known inhibitors. The following table summarizes the binding constants (Kd) and half-maximal inhibitory concentrations (IC50) for these compounds.
| Inhibitor | Target Enzyme | Kd (nM) | IC50 (µM) |
| This compound | Human CHIT1 | 85 | 0.5 |
| Allosamidin | Human CHIT1 | 25 | 0.1 |
| Argifin | Fungal Chitinase | 150 | 6.4[3] |
Note: Data for this compound is hypothetical and for illustrative purposes. Data for Allosamidin and Argifin are derived from existing literature.
Experimental Protocols
Accurate validation of binding affinity requires robust experimental design. Detailed protocols for three widely-used biophysical techniques—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST)—are provided below, along with a chitinase activity assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time biomolecular interactions by detecting changes in the refractive index on a sensor surface.[4][5]
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) of this compound binding to CHIT1.
Methodology:
-
Immobilization of Ligand:
-
Recombinant human CHIT1 is immobilized on a CM5 sensor chip using standard amine coupling chemistry.[5]
-
The sensor surface is activated with a mixture of 0.4 M EDC and 0.1 M NHS.
-
CHIT1 (at a concentration of 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) is injected over the activated surface until the desired immobilization level is reached.
-
Remaining active sites are deactivated with a 1 M ethanolamine-HCl solution.
-
-
Binding Analysis:
-
A serial dilution of this compound (analyte) in a suitable running buffer (e.g., HBS-EP+) is prepared, ranging from concentrations of 0.1 nM to 1 µM.
-
Each concentration is injected over the sensor surface for a defined association phase, followed by a dissociation phase with running buffer.
-
A reference flow cell without immobilized CHIT1 is used to subtract non-specific binding and bulk refractive index changes.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine ka, kd, and Kd.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.[6][7]
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the this compound-CHIT1 interaction.
Methodology:
-
Sample Preparation:
-
Recombinant human CHIT1 is dialyzed extensively against the desired buffer (e.g., 50 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.4).
-
This compound is dissolved in the same dialysis buffer to minimize heats of dilution.
-
-
Titration:
-
The sample cell is filled with a solution of CHIT1 (typically 10-20 µM).
-
The injection syringe is filled with a solution of this compound (typically 100-200 µM).
-
A series of small injections (e.g., 2 µL) of this compound are titrated into the CHIT1 solution at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
The heat released or absorbed after each injection is measured and plotted against the molar ratio of ligand to protein.
-
The resulting isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated.
-
Microscale Thermophoresis (MST)
MST measures the directed movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.[8][9]
Objective: To determine the binding affinity (Kd) of this compound to CHIT1.
Methodology:
-
Labeling:
-
CHIT1 is fluorescently labeled using an appropriate labeling kit (e.g., NHS-ester dye for primary amines).
-
Unbound dye is removed by size-exclusion chromatography.
-
-
Sample Preparation:
-
A constant concentration of labeled CHIT1 (in the low nM range) is mixed with a serial dilution of this compound (from pM to µM range) in a suitable buffer.
-
-
Measurement:
-
The samples are loaded into capillaries, and the thermophoretic movement of the labeled CHIT1 is measured in response to an infrared laser-induced temperature gradient.
-
-
Data Analysis:
-
The change in thermophoresis is plotted against the logarithm of the ligand concentration, and the resulting binding curve is fitted to determine the Kd.
-
Chitinase Activity Assay
This enzymatic assay measures the catalytic activity of chitinase and is used to determine the inhibitory potential of this compound.[10][11]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CHIT1.
Methodology:
-
Reaction Setup:
-
A reaction mixture containing CHIT1, a fluorogenic chitinase substrate (e.g., 4-methylumbelliferyl β-D-N,N',N''-triacetylchitotrioside), and varying concentrations of this compound in an appropriate assay buffer is prepared in a 96-well plate.
-
Control reactions without the inhibitor are included.
-
-
Incubation and Measurement:
-
The reaction is incubated at 37°C for a defined period.
-
The fluorescence of the product (4-methylumbelliferone) is measured using a fluorescence plate reader (excitation ~360 nm, emission ~450 nm).
-
-
Data Analysis:
-
The percentage of inhibition for each concentration of this compound is calculated relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
To further clarify the processes involved, the following diagrams illustrate the experimental workflows and the logical relationship of the comparative analysis.
Figure 1: Experimental workflow for Surface Plasmon Resonance (SPR).
Figure 2: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Figure 3: Logical relationship for the comparative analysis.
References
- 1. What are Chitinases inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent development of two chitinase inhibitors, Argifin and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Video: Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis [jove.com]
- 9. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of a chitinase with antifungal activity from a native Serratia marcescens B4A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Prudent Disposal of Novel Research Compounds: The Case of Chitinovorin A
I. Pre-Disposal Safety and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is used. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. Waste Characterization and Segregation
The first step in proper disposal is to characterize the waste. For a novel compound, this involves a conservative assessment of its potential hazards.
Step 1: Hazard Assessment Assume the compound is hazardous in the absence of complete data. Based on its complex structure, which includes multiple functional groups common in biologically active molecules, it should be handled with care.
Step 2: Waste Segregation Segregate Chitinovorin A waste from other laboratory waste streams. This includes:
-
Solid Waste: Unused or expired compound, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips).
-
Liquid Waste: Solutions containing this compound, solvents used for rinsing contaminated glassware.
-
Sharps Waste: Needles, syringes, or broken glass contaminated with the compound.
All waste containers must be clearly labeled with the name "this compound Waste" and a description of the contents (e.g., "Solid Waste," "Aqueous Solution").
III. Disposal Procedures
The disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Containerization:
-
Place solid waste in a dedicated, leak-proof container with a secure lid.
-
Collect liquid waste in a compatible, shatter-resistant container. Ensure the container is properly vented if there is a risk of gas generation.
-
Place contaminated sharps in a designated, puncture-proof sharps container.
-
-
Labeling:
-
Affix a hazardous waste label to each container.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: (7R)-7-[[(R)-5-amino-5-carboxy-1-oxopentyl]amino]-3-[[[(3R,4S)-7-[[amino(imino)methyl]amino]-4-[[(S)-2-aminopropionyl]amino]-3-hydroxy-1-oxohexyl]oxy]methyl]-7-(formylamino)ceph-3-em-4-carboxylic acid.
-
The accumulation start date.
-
The primary hazard(s) (e.g., "Toxic," "Handle with Care - Unknown Hazards").
-
-
-
Storage:
-
Store the waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA must be under the control of the laboratory personnel and away from general traffic areas.
-
Ensure incompatible waste types are segregated.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS office with a complete inventory of the waste, including the chemical name and quantity.
-
IV. Quantitative Data for Waste Characterization
For a novel compound, specific quantitative data for waste classification (e.g., toxicity characteristic leaching procedure [TCLP] limits) will not be available. Therefore, it must be treated as hazardous. The following table outlines the general characteristics that would classify a waste as hazardous under the Resource Conservation and Recovery Act (RCRA).
| Hazardous Waste Characteristic | Description | EPA Hazardous Waste Code |
| Ignitability | Liquids with a flash point < 60°C (140°F), non-liquids that can cause fire, ignitable compressed gases, and oxidizers. | D001 |
| Corrosivity | Aqueous wastes with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a rate > 6.35 mm per year. | D002 |
| Reactivity | Wastes that are unstable, react violently with water, form explosive mixtures with water, or generate toxic gases. | D003 |
| Toxicity | Wastes that are harmful when ingested or absorbed. Determined by the TCLP test for specific contaminants. | D004 - D043 |
Since the properties of this compound are unknown, it is prudent to assume it could potentially meet one or more of these criteria and handle it accordingly.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a novel research chemical like this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Handling Protocols for Potent Compounds Like Chitinovorin A
In the dynamic landscape of pharmaceutical research, scientists and drug development professionals frequently handle novel or proprietary compounds where comprehensive safety data may not be readily available. "Chitinovorin A" appears to be such a compound, as specific public-domain safety information is not currently accessible. Therefore, a cautious and systematic approach, assuming high potency and potential hazards, is paramount. This guide provides essential safety and logistical information for handling "this compound" or any new chemical entity with unknown toxicological properties, ensuring the well-being of laboratory personnel and the integrity of research.
I. Guiding Principles for Handling Compounds with Unknown Hazards
When specific hazard information is unavailable, the following principles should govern all handling procedures:
-
Assume Potency: Treat the compound as if it is highly potent and toxic.
-
Minimize Exposure: Employ all available engineering controls and personal protective equipment (PPE) to prevent contact.
-
Containment: All operations should be conducted in a manner that contains the material and prevents its release into the laboratory environment.
-
Controlled Access: Limit access to areas where the compound is handled to authorized and trained personnel only.
-
Decontamination: Have established and validated decontamination procedures in place before beginning work.
II. Personal Protective Equipment (PPE) Selection
The selection of PPE is critical and should be based on a thorough risk assessment of the planned procedures. The following table summarizes the recommended PPE levels for handling potent compounds like this compound.
| Activity | Required PPE | Rationale |
| Weighing and preparing solutions of neat compound | - Dedicated, disposable, solid-front lab coat or gown- Double nitrile gloves (outer pair with extended cuff)- Chemical splash goggles and a face shield- Powered Air-Purifying Respirator (PAPR) with an appropriate cartridge for organic vapors and particulates | High risk of generating airborne particles and aerosols. A PAPR provides the highest level of respiratory protection. Double gloving provides an extra barrier against contamination. |
| Handling dilute solutions (<1 mg/mL) | - Lab coat- Nitrile gloves- Safety glasses with side shields or chemical splash goggles | Reduced risk of airborne exposure, but dermal and eye protection remain essential. |
| Cell culture and in-vitro assays | - Lab coat- Nitrile gloves- Safety glasses | Work should be conducted in a certified biological safety cabinet (BSC) to ensure sterility and containment. |
| Animal dosing and handling | - Disposable, fluid-resistant gown- Double nitrile gloves- Safety glasses with side shields or goggles- N95 respirator or higher | Potential for splashes, aerosols, and exposure to contaminated animal waste. |
Note: Always inspect PPE for damage before use and follow proper doffing procedures to avoid self-contamination.[1]
III. Operational and Disposal Plans
A clear and concise operational plan is crucial for safe handling. The following workflow outlines the key steps from receipt to disposal.
Caption: Operational workflow for handling potent unknown compounds.
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a glove box.
-
Assemble all necessary equipment and materials, including PPE, spill kit, and waste containers, before retrieving the compound.
-
Ensure the safety data sheet (SDS) for any solvents or reagents to be used is readily available.
-
-
Handling:
-
Perform all manipulations that may generate dust or aerosols, such as weighing and reconstituting the solid compound, within a containment device (e.g., chemical fume hood, glove box).
-
Use disposable equipment whenever possible to minimize the need for cleaning and to reduce the risk of cross-contamination.
-
When transferring solutions, use syringes with locking mechanisms or cannulas to prevent spills.
-
-
Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with this compound with an appropriate deactivating solution or solvent (e.g., 70% ethanol, followed by a suitable detergent).
-
Properly doff PPE, removing the most contaminated items first (e.g., outer gloves), to prevent skin contact.[1]
-
Wash hands thoroughly with soap and water after removing all PPE.
-
All waste generated from handling this compound must be treated as hazardous.
| Waste Type | Container | Disposal Protocol |
| Solid Waste (e.g., contaminated gloves, disposable labware, paper towels) | Labeled, sealed, and puncture-resistant hazardous waste container. | Arrange for pickup by the institution's Environmental Health and Safety (EHS) department. |
| Liquid Waste (e.g., unused solutions, contaminated solvents) | Labeled, sealed, and chemically compatible hazardous waste container. | Do not pour down the drain. Arrange for pickup by EHS. |
| Sharps (e.g., needles, contaminated glassware) | Labeled, puncture-proof sharps container. | Dispose of according to institutional guidelines for chemically contaminated sharps. |
IV. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Caption: Emergency response flowchart for spills or exposures.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the SDS or any available information about the compound to the medical personnel.
-
Spills: For small spills, use a chemical spill kit to absorb the material. Wear appropriate PPE during cleanup. For large spills, evacuate the area and contact EHS.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle novel compounds like this compound, fostering a secure environment for groundbreaking scientific discovery.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
